molecular formula C51H79NO13 B15609504 Rapamycin-d3

Rapamycin-d3

カタログ番号: B15609504
分子量: 917.2 g/mol
InChIキー: QFJCIRLUMZQUOT-YRIDHRFMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rapamycin-d3 is a useful research compound. Its molecular formula is C51H79NO13 and its molecular weight is 917.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C51H79NO13

分子量

917.2 g/mol

IUPAC名

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11?,16-12-,31-17?,35-25-/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3

InChIキー

QFJCIRLUMZQUOT-YRIDHRFMSA-N

製品の起源

United States

Foundational & Exploratory

Rapamycin-d3: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rapamycin-d3

This compound, also known as Sirolimus-d3, is the deuterium-labeled form of Rapamycin (B549165).[1][2] Rapamycin is a macrolide compound first discovered as a product of the soil bacterium Streptomyces hygroscopicus on Easter Island (Rapa Nui).[3] While initially identified for its antifungal properties, Rapamycin has gained significant attention for its potent immunosuppressive and antiproliferative activities.[3]

The biological activity of this compound is identical to that of Rapamycin, acting as a highly specific and potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][4] The primary and critical application of this compound in a research and drug development setting is its use as an internal standard for the quantitative analysis of Rapamycin in biological matrices by mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The stable isotope labeling ensures that this compound has nearly identical chemical and physical properties to Rapamycin, allowing it to co-elute during chromatography and ionize similarly in the mass spectrometer, thus correcting for variations in sample preparation and instrument response.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound and its unlabeled counterpart, Rapamycin (Sirolimus), is provided below.

Table 1: Physicochemical Properties of this compound and Rapamycin
PropertyThis compoundRapamycin (Sirolimus)Reference(s)
Chemical Formula C₅₁H₇₆D₃NO₁₃C₅₁H₇₉NO₁₃[6][7]
Molecular Weight 917.19 g/mol 914.17 g/mol [6][7]
CAS Number 392711-19-253123-88-9[6][7]
Appearance White to off-white solidWhite to off-white crystalline powder[7]
Solubility Soluble in methanol, ethanol, DMSO, and chloroform.[4]Poorly soluble in water (2.6 µg/mL). Soluble in organic solvents.[1][8]
Storage Store at -20°C, protected from light.[6]Store at controlled room temperature.
Isotopic Purity Typically ≥98% deuterated forms (d₁-d₃)N/A[4]

Mechanism of Action: mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway. Specifically, Rapamycin forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[2][5]

mTORC1 is a central regulator of cell growth and proliferation. Its inhibition by the Rapamycin-FKBP12 complex blocks the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these targets leads to the suppression of protein synthesis and ultimately arrests the cell cycle in the G1 phase.[6]

mTOR_Signaling_Pathway Rapamycin's Mechanism of Action: mTORC1 Inhibition cluster_inhibition Inhibition Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70 S6 Kinase (S6K1) mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1

Figure 1. Simplified mTORC1 signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative LC-MS/MS assays. Below are detailed methodologies for its use in pharmacokinetic studies.

Sample Preparation from Whole Blood

This protocol is a common method for extracting Rapamycin from whole blood samples for LC-MS/MS analysis.

Materials:

  • Whole blood samples

  • This compound internal standard working solution (e.g., in methanol)

  • Precipitating agent: Zinc sulfate (B86663) solution (0.1 M) in methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample.

  • Add a known amount of the this compound internal standard working solution. The final concentration should be within the linear range of the assay.

  • Add 200 µL of the precipitating agent (zinc sulfate in methanol).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes typical parameters for the LC-MS/MS analysis of Rapamycin using this compound as an internal standard. Parameters may vary depending on the specific instrumentation used.

Table 2: Typical LC-MS/MS Parameters for Rapamycin Quantification
ParameterTypical Value/ConditionReference(s)
Liquid Chromatography
   LC SystemAgilent 1260 Infinity or equivalent[9]
   ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[9][10]
   Mobile Phase A0.1% Formic acid in water with 2 mM ammonium (B1175870) acetate[9]
   Mobile Phase B0.1% Formic acid in methanol[9]
   GradientGradient elution, specific ramp to be optimized[9]
   Flow Rate0.2 - 0.4 mL/min[11]
   Column Temperature50 - 60 °C[11]
   Injection Volume5 - 20 µL[9]
Mass Spectrometry
   MS SystemTriple quadrupole mass spectrometer (e.g., Agilent 6460, Sciex API 4000)[9][10]
   Ionization ModeElectrospray Ionization (ESI), Positive[9][11]
   Monitoring ModeMultiple Reaction Monitoring (MRM)[9][11]
   MRM Transition (Rapamycin)Q1: 931.6 m/z -> Q3: 864.5 m/z (Ammonium adduct)[9][10]
   MRM Transition (this compound)Q1: 934.6 m/z -> Q3: 867.5 m/z (Ammonium adduct)[11]
   Dwell Time50 - 200 ms[9]
   Collision EnergyOptimized for specific instrument[9]

Experimental Workflow and Data Presentation

Pharmacokinetic Study Workflow

A typical pharmacokinetic study involving the quantification of Rapamycin using this compound as an internal standard follows a well-defined workflow.

Pharmacokinetic_Study_Workflow Workflow for a Pharmacokinetic Study of Rapamycin Dosing Dosing of Rapamycin to Study Subjects Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Sampling Preparation Sample Preparation: - Addition of this compound (IS) - Protein Precipitation - Centrifugation Sampling->Preparation Analysis LC-MS/MS Analysis: - Chromatographic Separation - MRM Detection of Rapamycin  and this compound Preparation->Analysis Quantification Data Processing: - Peak Integration - Ratio of Analyte/IS Area - Calibration Curve Generation Analysis->Quantification PK_Analysis Pharmacokinetic Analysis: - Concentration-Time Profile - Calculation of PK Parameters  (AUC, Cmax, Tmax, t1/2) Quantification->PK_Analysis

Figure 2. A generalized workflow for conducting a pharmacokinetic study of Rapamycin.
Presentation of Pharmacokinetic Data

The data obtained from such studies are typically presented in tables to allow for clear comparison of pharmacokinetic parameters.

Table 3: Example Pharmacokinetic Parameters of Oral Rapamycin in Healthy Dogs (0.1 mg/kg)
ParameterSingle Dose (Mean ± SD)Daily Dosing for 5 Days (Mean ± SD)Reference(s)
Tmax (h) 3.3 ± 2.54.5 ± 1.0[2]
Cmax (ng/mL) 8.39 ± 1.735.49 ± 1.99[2]
AUC₀₋₄₈ (ng·h/mL) 140 ± 23.9126 ± 27.1[2]
t₁/₂ (h) 38.7 ± 12.799.5 ± 89.5[2]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Rapamycin in biological samples. Its use as an internal standard in LC-MS/MS methods is crucial for reliable pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comprehensive overview of its properties, mechanism of action, and detailed experimental protocols to aid researchers and drug development professionals in their work with this important compound.

References

The Technical Divide: A Comprehensive Guide to Rapamycin and Its Deuterated Analog, Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental differences and comparative applications of Rapamycin (B549165) and its isotopically labeled counterpart, Rapamycin-d3. Designed for the discerning researcher, this document provides a detailed examination of their properties, analytical applications, and the underlying biochemical pathways they modulate.

Core Distinction: The Isotopic Label

This compound is a deuterated form of Rapamycin, also known as Sirolimus.[1][2] In this compound, three hydrogen atoms have been replaced by deuterium (B1214612) atoms, which are stable, non-radioactive isotopes of hydrogen.[3][4] This isotopic labeling is the primary distinction between the two molecules. While chemically similar, this modification imparts a greater molecular weight to this compound, a key feature leveraged in analytical chemistry.[3]

The primary application of this compound is as an internal standard for the quantification of Rapamycin in various biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][4] Its utility as an internal standard stems from its near-identical chemical and physical properties to Rapamycin, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for separate detection.[1]

Comparative Physicochemical and Biological Properties

While sharing the same mechanism of action as a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR), specifically mTOR Complex 1 (mTORC1)[1][4][5], the isotopic labeling of this compound results in a slight difference in molecular weight.

PropertyRapamycinThis compound
Synonyms Sirolimus, AY-22989, NSC 226080Sirolimus-d3, AY-22989-d3, NSC 226080-d3
Molecular Formula C₅₁H₇₉NO₁₃C₅₁H₇₆D₃NO₁₃
Molecular Weight 914.17 g/mol 917.19 g/mol [3][6][7]
CAS Number 53123-88-9[3]392711-19-2[1][3][4]
Biological Activity Potent and specific mTOR inhibitor (IC₅₀ of 0.1 nM in HEK293 cells)[1][5]Potent and specific mTOR inhibitor (IC₅₀ of 0.1 nM in HEK293 cells)[6][7]
Primary Application Immunosuppressant, anti-proliferative agent, autophagy activator[5][8][9]Internal standard for quantitative analysis of Rapamycin[1][4][10]
Solubility Soluble in DMSO, ethanol, methanol (B129727), chloroformSoluble in Ethanol (50 mg/ml), DMSO (25 mg/ml), Methanol (25 mg/ml), Chloroform (5 mg/ml)[4][7]

The mTOR Signaling Pathway: Mechanism of Action

Both Rapamycin and this compound exert their biological effects by inhibiting mTORC1. Rapamycin first forms a complex with the intracellular receptor FKBP12.[11][12] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[5][11] This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[13][14][15]

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Rapamycin_FKBP12 Rapamycin/Rapamycin-d3 + FKBP12 Rapamycin_FKBP12->mTORC1

Caption: The mTORC1 signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Experimental Protocols: Utilizing this compound as an Internal Standard

The primary utility of this compound is as an internal standard in quantitative mass spectrometry. Below is a generalized workflow for its application in quantifying Rapamycin in a biological sample, such as whole blood.

Sample Preparation
  • Spiking: A known concentration of this compound is "spiked" into the biological sample containing an unknown concentration of Rapamycin.

  • Protein Precipitation: Proteins in the sample are precipitated, typically by adding a solvent like methanol or acetonitrile, to release the drug.

  • Extraction: The supernatant containing both Rapamycin and this compound is separated from the precipitated proteins, often by centrifugation.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system to separate Rapamycin and this compound from other sample components.

  • Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both Rapamycin and this compound.

  • Quantification: The peak area ratio of Rapamycin to this compound is calculated. This ratio is then used to determine the concentration of Rapamycin in the original sample by comparing it to a standard curve generated with known concentrations of Rapamycin and a fixed concentration of this compound.

LCMS_Workflow Sample Biological Sample (Unknown Rapamycin) Spike Spike with This compound Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC Liquid Chromatography Extraction->LC MS Mass Spectrometry LC->MS Data Data Analysis (Peak Area Ratio) MS->Data Result Quantification of Rapamycin Data->Result

References

Commercial Suppliers and Availability of Rapamycin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Rapamycin-d3 (also known as Sirolimus-d3), a critical tool for researchers in various fields, particularly those involved in drug development and therapeutic drug monitoring. This document offers a compilation of supplier information, technical data, and relevant experimental methodologies to assist in the procurement and application of this isotopically labeled internal standard.

Introduction to this compound

Rapamycin (B549165) (Sirolimus) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2] Due to its immunosuppressive and anti-proliferative properties, Rapamycin is widely used in organ transplantation to prevent rejection and is also investigated for its potential in treating various cancers and other diseases.[3] The therapeutic window for Rapamycin is narrow, necessitating precise therapeutic drug monitoring (TDM) to ensure efficacy while avoiding toxicity.[4][5]

This compound is a deuterated form of Rapamycin, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Rapamycin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Its near-identical chemical and physical properties to the unlabeled analyte ensure similar extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection, correcting for variability during sample preparation and analysis.[7]

Commercial Availability of this compound

A number of commercial suppliers offer this compound for research purposes. The following table summarizes key information from several prominent suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

SupplierProduct Name(s)CAS NumberMolecular FormulaPurity/Isotopic EnrichmentAvailable Quantities
Cayman Chemical This compound, Sirolimus-d3392711-19-2C₅₁H₇₆D₃NO₁₃≥98% deuterated forms (d₁-d₃)500 µg, 1 mg
Cambridge Isotope Laboratories, Inc. Rapamycin (D₃, 98%)392711-19-2C₅₁H₇₆D₃NO₁₃98%1 mg, 5 mg, 10 mg
MedchemExpress This compound, Sirolimus-d3392711-19-2Not SpecifiedNot SpecifiedInquire for sizes
Selleck Chemicals Sirolimus-D3/Rapamycin-D3392711-19-2Not SpecifiedNot SpecifiedInquire for sizes
TargetMol This compound392711-19-2Not SpecifiedNot Specified100 mg, 500 mg
Expert Synthesis Solutions This compound392711-19-2C₅₁H₇₆D₃NO₁₃97.0% by HPLC; 99.5% atom D5 mg, 10 mg, 25 mg, 50 mg
Acanthus Research This compound (<1% d0)392711-19-2C₅₁H₇₆D₃NO₁₃<1% d0Inquire for sizes

Experimental Protocols: Quantification of Rapamycin using this compound

The following is a representative methodology for the quantification of Rapamycin in whole blood using this compound as an internal standard, synthesized from published LC-MS/MS methods.[8][9][10][11]

Materials and Reagents
Sample Preparation
  • Spiking of Internal Standard: To 100 µL of whole blood sample, calibrator, or quality control sample, add a fixed amount of this compound solution (e.g., 50 µL of a 100 ng/mL solution in methanol).

  • Protein Precipitation: Add a protein precipitation agent, such as 500 µL of a 1:4 (v/v) mixture of 0.1M aqueous zinc sulfate and acetonitrile containing the internal standard.[8]

  • Vortexing: Vortex the mixture vigorously for 10-30 seconds to ensure thorough mixing and protein precipitation.[8]

  • Incubation: Incubate the samples at room temperature for 10 minutes to allow for complete protein precipitation.[8]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[3][9]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is used.[3][10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Rapamycin and this compound.

      • Rapamycin Transition (example): m/z 931.5 → 864.4[3]

      • This compound Transition (example): m/z 934.5 → 867.4 (Note: exact m/z will depend on the specific deuteration pattern)

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of Rapamycin to the peak area of this compound against the known concentrations of the Rapamycin calibrators. The concentration of Rapamycin in the unknown samples is then determined from this calibration curve.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway

Rapamycin, in complex with FKBP12, inhibits mTORC1, a key regulator of cell growth and proliferation. The following diagram illustrates the core components of the mTOR signaling pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 (mTOR, Raptor, mLST8) Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1

Caption: Simplified mTORC1 signaling pathway showing activation and inhibition points.

Experimental Workflow for Internal Standard Use in LC-MS/MS

The use of an internal standard like this compound is fundamental for accurate quantification in bioanalytical methods. The following diagram outlines the typical workflow.

Internal_Standard_Workflow Start Start: Biological Sample (e.g., Whole Blood) Add_IS Add Known Amount of Internal Standard (this compound) Start->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis: Calculate Peak Area Ratios (Analyte / IS) MS_Detection->Data_Analysis Quantification Quantification: Determine Concentration from Calibration Curve Data_Analysis->Quantification End End: Final Concentration Quantification->End

Caption: General workflow for using an internal standard in LC-MS/MS bioanalysis.

Conclusion

This compound is a readily available and essential tool for the accurate quantification of Rapamycin in research and clinical settings. By understanding its commercial availability and employing robust, validated analytical methods, researchers can ensure the reliability and reproducibility of their data. The information and methodologies presented in this guide serve as a valuable resource for professionals in drug development and related scientific disciplines.

References

A Technical Guide to the Purity and Isotopic Enrichment of Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity and isotopic enrichment of Rapamycin-d3 (Sirolimus-d3), a deuterated analog of the potent mTOR inhibitor, Rapamycin. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and metabolic studies, or in other research applications where precise characterization is critical.

Quantitative Data Summary

The quality of this compound is primarily defined by its chemical purity and the extent of its isotopic enrichment. The following tables summarize typical specifications and analytical results for commercially available this compound.

Table 1: Chemical and Physical Properties of this compound

ParameterValue
Chemical Formula C₅₁H₇₆D₃NO₁₃
Molecular Weight 917.2 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and methanol[1]
Storage -20°C, protected from light[2]

Table 2: Purity and Isotopic Enrichment Specifications

ParameterSpecificationSource
Chemical Purity (by HPLC) ≥98%[2][3]
Isotopic Enrichment ≥98% deuterated forms (d1-d3)[1][4]
d0 Impurity <1%[5]

Table 3: Representative Isotopic Distribution of this compound

Isotopic SpeciesMass ShiftRepresentative Abundance (%)
d0 (unlabeled)+0< 1
d1+1< 5
d2+2< 15
d3+3> 80

Note: The isotopic distribution can vary between batches and suppliers. The above data is a representative example based on typical mass spectrometric analysis.

Experimental Protocols

Detailed methodologies for the assessment of chemical purity and isotopic enrichment are crucial for the validation and reliable application of this compound.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of Rapamycin and is suitable for determining the chemical purity of this compound.[6][7][8]

Objective: To separate and quantify this compound from its non-deuterated counterpart and other potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and water. A common mobile phase composition is a gradient of acetonitrile and water, or an isocratic mixture such as acetonitrile:methanol:water (e.g., 70:15:15 v/v/v). The mobile phase may be buffered with ammonium acetate to improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a linear range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50-60°C

    • Detection Wavelength: 278 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Solution Preparation Sample->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration PurityCalc Purity Calculation (% Area) PeakIntegration->PurityCalc LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase LC-MS Grade Mobile Phase Prep LCMS LC-MS System (HRMS) MobilePhase->LCMS Sample This compound Sample Preparation Sample->LCMS MassSpectra Full Scan Mass Spectra LCMS->MassSpectra IsotopeExtraction Isotopic Peak Extraction (d0-d3) MassSpectra->IsotopeExtraction AbundanceCalc Relative Abundance Calculation IsotopeExtraction->AbundanceCalc mTOR_Pathway cluster_inputs Upstream Signals cluster_mTORC mTOR Complexes cluster_outputs Downstream Effects GrowthFactors Growth Factors (e.g., Insulin, IGF-1) mTORC1 mTORC1 GrowthFactors->mTORC1 activates mTORC2 mTORC2 GrowthFactors->mTORC2 activates AminoAcids Amino Acids AminoAcids->mTORC1 activates EnergyStatus Cellular Energy (ATP/AMP Ratio) EnergyStatus->mTORC1 regulates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy (Inhibition) mTORC1->Autophagy mTORC2->CellGrowth Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton Rapamycin This compound + FKBP12 Rapamycin->mTORC1 inhibits

References

The Journey of Rapamycin: From Easter Island Soil to Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Mechanism, and Advancement of a Landmark Immunosuppressant

For Researchers, Scientists, and Drug Development Professionals

Discovered in a soil sample from the enigmatic Easter Island (Rapa Nui), rapamycin (B549165) (also known as sirolimus) has journeyed from a potent antifungal agent to a cornerstone of immunosuppressive therapy and a key tool in cell biology research.[1][2][3] This technical guide provides an in-depth exploration of the discovery of rapamycin, its mechanism of action through the mTOR signaling pathway, and the subsequent development of deuterated analogs aimed at enhancing its therapeutic properties.

The Discovery of a Natural Wonder

In the 1960s, a Canadian-led medical expedition to Easter Island collected soil samples in an effort to understand the local population's apparent resistance to tetanus.[2][3] From one of these samples, scientists at Ayerst Research Laboratories isolated a bacterium, Streptomyces hygroscopicus, which produced a potent antifungal macrolide.[1][3] Named rapamycin in honor of the island's native name, Rapa Nui, the compound's journey was nearly cut short when the research program was initially discontinued.[3] However, the persistence of researcher Dr. Suren Sehgal, who famously preserved the bacterial strain in his home freezer, ensured the continued investigation into this remarkable molecule.[3] Subsequent studies unveiled its powerful immunosuppressive and antiproliferative properties, leading to its eventual FDA approval for preventing organ transplant rejection.[2][3]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by inhibiting the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5]

Rapamycin's inhibitory action is indirect. It first forms a complex with the intracellular protein FKBP12 (FK506-binding protein 12).[4] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within mTORC1, leading to allosteric inhibition of its kinase activity.[6][7] mTORC2 is generally considered rapamycin-insensitive, although prolonged exposure can inhibit its assembly and function in some cell types.[8]

The mTORC1 Signaling Cascade

mTORC1 is a master regulator of cell growth and proliferation, integrating signals from growth factors, nutrients (particularly amino acids), and cellular energy status. Key upstream regulators and downstream effectors of mTORC1 are detailed in the signaling pathway diagram below.

mTORC1_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K activates AminoAcids Amino Acids NutrientSensing Nutrient Sensing (Rag GTPases) AminoAcids->NutrientSensing activates TSC_Complex TSC1/TSC2 NutrientSensing->TSC_Complex inhibits AKT AKT PI3K->AKT activates AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits ULK1 ULK1 mTORC1->ULK1 inhibits Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rap_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1 ProteinSynthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Autophagy Autophagy ULK1->Autophagy

Caption: mTORC1 Signaling Pathway and Rapamycin Inhibition.

The mTORC2 Signaling Cascade

mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival and cytoskeletal organization. Its core components include mTOR, Rictor, mSIN1, and mLST8. mTORC2 is known to phosphorylate and activate several members of the AGC kinase family, including AKT, SGK1, and PKCα.

mTORC2_Signaling_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K activates mTORC2 mTORC2 (mTOR, Rictor, mSIN1, mLST8) PI3K->mTORC2 activates Ribosomes Ribosome Association Ribosomes->mTORC2 activates AKT_S473 AKT (Ser473) mTORC2->AKT_S473 phosphorylates PKCa PKCα mTORC2->PKCa phosphorylates SGK1 SGK1 mTORC2->SGK1 phosphorylates CellSurvival Cell Survival AKT_S473->CellSurvival Cytoskeleton Cytoskeletal Organization PKCa->Cytoskeleton SGK1->CellSurvival

Caption: mTORC2 Signaling Pathway.

Development of Deuterated Analogs

While rapamycin is an effective therapeutic, its pharmacokinetic profile and stability can be limiting factors.[3] To address this, researchers have explored the development of deuterated analogs of rapamycin. Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), can significantly alter a drug's metabolic fate due to the kinetic isotope effect.[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes which are involved in rapamycin metabolism.[3][10]

The primary goals of deuterating rapamycin are:

  • Reduced Metabolism and Clearance: Slowing the rate of metabolic degradation can lead to a longer drug half-life.[11]

  • Increased Drug Exposure: A longer half-life can result in greater overall drug exposure (Area Under the Curve - AUC).

  • Improved Pharmacokinetic Profile: Deuteration can lead to more predictable and less variable drug metabolism between individuals.

  • Potentially Reduced Dosing Frequency: A longer-acting drug may allow for less frequent administration.

  • Reduced Formation of Toxic Metabolites: By blocking certain metabolic pathways, deuteration may reduce the formation of undesirable metabolites.[11]

While specific quantitative data directly comparing the pharmacokinetics and pharmacodynamics of rapamycin and its deuterated analogs are not extensively available in the public domain, the theoretical advantages are significant. The table below summarizes the known pharmacokinetic parameters for rapamycin and the anticipated effects of deuteration.

ParameterRapamycin (Reported Values)Deuterated Rapamycin (Anticipated Effects)
Half-life (t½) ~60 hours (in whole blood)Increased
Metabolism Primarily by CYP3A4; demethylation and hydroxylation[3]Decreased
Clearance VariableDecreased
Bioavailability ~10-15%[5]Potentially Increased
Therapeutic Efficacy Dose-dependent immunosuppression[5]Potentially enhanced due to sustained exposure
Toxicity Dose-dependent; myelosuppression, hyperlipidemia[5]Potentially altered; may be reduced by avoiding certain metabolic pathways

Experimental Protocols for Evaluation

The evaluation of rapamycin and its deuterated analogs involves a series of in vitro and in vivo experiments to characterize their activity, pharmacokinetics, and efficacy.

In Vitro mTOR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of mTORC1.

Protocol:

  • Preparation of Reagents:

    • Active mTORC1 enzyme (recombinant or immunoprecipitated).

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

    • Substrate: Recombinant, inactive p70 S6 Kinase (S6K1) or 4E-BP1.

    • ATP solution (e.g., 100 µM).

    • Test compounds (Rapamycin and deuterated analogs) dissolved in DMSO at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the mTORC1 enzyme, substrate, and kinase assay buffer.

    • Add the test compounds at a range of concentrations. Include a vehicle control (DMSO) and a positive control (known mTOR inhibitor).

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

  • Detection:

    • Analyze the reaction products by Western blotting using antibodies specific for phosphorylated S6K1 (at Thr389) or phosphorylated 4E-BP1 (at Thr37/46).

    • Quantify the band intensities to determine the extent of inhibition at each compound concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the functional consequence of mTOR inhibition on cell growth.

Protocol:

  • Cell Culture:

    • Seed a cancer cell line known to be sensitive to mTOR inhibition (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of rapamycin and its deuterated analogs for 48-72 hours. Include a vehicle control.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.

In Vivo Pharmacokinetic Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.

Protocol:

  • Animal Model:

    • Use male C57BL/6 mice (8-10 weeks old).

  • Drug Administration:

    • Administer rapamycin or a deuterated analog to groups of mice via oral gavage or intravenous injection at a specific dose.

  • Sample Collection:

    • Collect blood samples from the mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing:

    • Process the blood samples to obtain plasma or whole blood lysates.

  • Bioanalysis:

    • Quantify the concentration of the parent drug and any major metabolites in the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Synthesis of Deuterated Rapamycin Analogs

The synthesis of deuterated rapamycin analogs involves the introduction of deuterium at specific sites that are susceptible to metabolic oxidation. A general approach, as suggested by patent literature, involves the use of deuterated reagents in the final steps of the synthesis or through post-synthesis modification of the parent rapamycin molecule.[11] For example, deuterated methyl groups can be introduced at the C7 and C43 positions.

A potential synthetic route for a deuterated rapamycin analog is outlined in the diagram below. A more detailed, step-by-step protocol would be highly dependent on the specific analog being synthesized and is often proprietary.

Experimental and Drug Development Workflow

The development of a novel deuterated rapamycin analog follows a structured workflow from initial design to preclinical and clinical evaluation.

Drug_Development_Workflow cluster_Discovery Discovery Phase cluster_InVitro In Vitro Evaluation Discovery Discovery & Design Synthesis Chemical Synthesis Discovery->Synthesis InVitro In Vitro Testing Synthesis->InVitro InVivo_PK In Vivo PK/PD InVitro->InVivo_PK Preclinical Preclinical Efficacy & Toxicology InVivo_PK->Preclinical Clinical Clinical Trials Preclinical->Clinical Target_ID Target Identification (mTOR) Deuteration_Strategy Deuteration Strategy Kinase_Assay mTOR Kinase Assay (IC50) Cell_Assay Cell Proliferation Assay (IC50) Metabolism_Assay Metabolic Stability (Microsomes)

Caption: Drug Development Workflow for Deuterated Rapamycin Analogs.

Conclusion

Rapamycin remains a molecule of immense interest, not only for its established therapeutic applications but also as a tool to dissect the fundamental processes of cell growth and aging. The development of deuterated analogs represents a logical and promising strategy to refine the pharmacological properties of this important natural product. By leveraging the kinetic isotope effect, it may be possible to create new versions of rapamycin with improved metabolic stability, enhanced efficacy, and a more favorable safety profile. Further preclinical and clinical studies are needed to fully realize the potential of these next-generation mTOR inhibitors.

References

Methodological & Application

Application Note and Protocol: Quantification of Rapamycin in Biological Matrices using Rapamycin-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Rapamycin (B549165) (also known as Sirolimus) in biological matrices, such as whole blood, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Rapamycin-d3, to ensure high accuracy and precision. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for therapeutic drug monitoring or pharmacokinetic studies of Rapamycin. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with data summarization and relevant biological context.

Introduction

Rapamycin is a potent immunosuppressant and a key inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Its therapeutic use in preventing organ transplant rejection and its potential in various clinical applications necessitates accurate and reliable quantification in biological samples.[1][2] LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response.[3] This application note details a validated LC-MS/MS method for the quantification of Rapamycin, providing a comprehensive protocol from sample preparation to data analysis.

Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[4][5][6] Rapamycin forms a complex with the intracellular receptor FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[7] This inhibition disrupts downstream signaling, affecting protein synthesis, cell cycle progression, and autophagy. Understanding this pathway is critical for interpreting the pharmacological effects of Rapamycin.

mTOR_Signaling_Pathway Growth_Factors Growth Factors, Nutrients, Mitogens PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibition Rheb Rheb TSC1_TSC2->Rheb inhibition mTORC1 mTORC1 Rheb->mTORC1 activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy inhibition Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition

Figure 1: Simplified mTOR Signaling Pathway.

Experimental Workflow

The analytical workflow involves sample collection, protein precipitation to extract the analyte and internal standard, followed by LC-MS/MS analysis. The use of an online solid-phase extraction (SPE) column can be incorporated for further sample cleanup if required.[8][9]

LCMSMS_Workflow Sample Whole Blood Sample (e.g., 100 µL) IS_Addition Add this compound Internal Standard Sample->IS_Addition Precipitation Protein Precipitation (e.g., Methanol/Zinc Sulfate) IS_Addition->Precipitation Centrifugation Centrifugation (15,000 x g, 10 min) Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Data_Acquisition Data Acquisition (MRM Mode) Injection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for the Use of Rapamycin-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165) (also known as Sirolimus) is a potent mTOR inhibitor with significant immunosuppressive and antiproliferative properties. Its clinical applications are expanding from preventing organ transplant rejection to treating various cancers and age-related diseases. Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity. Rapamycin-d3, a deuterated analog of rapamycin, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the parent drug, ensuring high accuracy and precision in pharmacokinetic studies.

Deuteration of rapamycin can also alter its physicochemical and pharmacokinetic properties, potentially leading to a slower rate of metabolism and clearance, which may enhance its biological activity and stability.[1] While the primary application of this compound remains as an internal standard, this document will provide a comprehensive protocol for a typical pharmacokinetic study of rapamycin where this compound is a critical component of the analytical methodology.

Signaling Pathway of Rapamycin

Rapamycin exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Rapamycin first binds to the immunophilin FK506-binding protein 12 (FKBP12).[4] This complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[4] Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest.[3]

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin) mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Amino_Acids Amino Acids Amino_Acids->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rap_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1 Inhibits

Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of Rapamycin.

Experimental Protocols

Preclinical Pharmacokinetic Study of Rapamycin

This protocol outlines a typical single-dose pharmacokinetic study in a preclinical animal model, such as rabbits or mice.

1. Materials and Reagents:

  • Rapamycin (analytical grade)

  • This compound (internal standard)

  • Vehicle for drug administration (e.g., a solution containing ethanol, propylene (B89431) glycol, and water)

  • Anticoagulant (e.g., EDTA, heparin)

  • Solvents for extraction (e.g., acetonitrile, methanol (B129727), zinc sulfate (B86663) solution)

  • Reagents for LC-MS/MS mobile phase (e.g., formic acid, ammonium (B1175870) acetate)

  • Whole blood or plasma from the chosen animal model

2. Animal Handling and Dosing:

  • Acclimate animals to the housing conditions for at least one week prior to the study.

  • Fast animals overnight before dosing, with free access to water.

  • Administer a single dose of rapamycin via the desired route (e.g., oral gavage or intravenous injection). The dose will depend on the animal model and study objectives (e.g., 0.05 mg/kg and 0.5 mg/kg for intravenous administration in rabbits).[5]

  • Record the exact time of administration for each animal.

3. Blood Sampling:

  • Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule for an intravenous study could be: pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect blood (e.g., 0.5-1 mL) from an appropriate site (e.g., marginal ear vein in rabbits) into tubes containing an anticoagulant.

  • Gently mix the blood samples and store them on ice immediately after collection.

  • Process the blood to obtain plasma by centrifugation, if required by the analytical method.

  • Store whole blood or plasma samples at -80°C until analysis.

Sample Preparation and Bioanalysis using LC-MS/MS

1. Preparation of Standards and Quality Controls:

  • Prepare stock solutions of rapamycin and this compound in a suitable organic solvent (e.g., methanol).

  • Prepare a series of calibration standards by spiking blank whole blood or plasma with known concentrations of rapamycin.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Extraction (Protein Precipitation):

  • To a 100 µL aliquot of whole blood sample, standard, or QC, add 200 µL of a precipitating solution. This solution should be an organic solvent (e.g., methanol or acetonitrile) containing the internal standard, this compound, at a fixed concentration.

  • Vortex the mixture for approximately 10 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or C8 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is common.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions for rapamycin and this compound are monitored.

      • Rapamycin: m/z 931.7 → 864.6

      • This compound: m/z 934.7 → 864.6

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of rapamycin to this compound against the nominal concentration of the calibration standards.

  • Use the regression equation from the calibration curve to determine the concentration of rapamycin in the unknown samples.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), t1/2 (half-life), clearance, and volume of distribution using appropriate software (e.g., Phoenix WinNonlin).

Experimental Workflow Diagram

PK_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (e.g., Oral, IV) Sampling Serial Blood Sampling Dosing->Sampling Sample_Prep Sample Preparation (Protein Precipitation with this compound) Sampling->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Concentration Quantification LCMS->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Results PK Parameters (Cmax, Tmax, AUC, t½) PK_Analysis->Results

Figure 2: General workflow for a preclinical pharmacokinetic study of Rapamycin.

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic parameters of rapamycin from single-dose studies in various species. It is important to note that these values can vary significantly based on the dose, route of administration, and animal model.

SpeciesDose and RouteCmax (ng/mL)Tmax (h)t½ (h)Clearance (mL/h/kg)Vd (L/kg)Reference
Rabbit0.5 mg/kg IV-->13--[5]
Mouse10-100 mg/kg IV (prodrug)--2.1 - 4.812.5 - 39.3 (mL/min/kg)1.73 - 8.75[2]
Healthy Human Volunteers0.3 - 8 mg/m² OralDose-proportional~182 ± 12278 ± 11723 ± 10[6]

Note: Data for the mouse study corresponds to a rapamycin prodrug. Cmax and Tmax are highly dependent on the route of administration and are therefore not always directly comparable, especially for IV studies.

Conclusion

The use of this compound as an internal standard is integral to the accurate and precise quantification of rapamycin in biological matrices for pharmacokinetic studies. The detailed protocols for in-vivo studies and bioanalysis provide a robust framework for researchers in drug development. Understanding the pharmacokinetics of rapamycin, facilitated by these methods, is essential for its continued development and clinical application.

References

Rapamycin-d3: Comprehensive Application Notes for Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Rapamycin-d3 solutions, a critical internal standard for the accurate quantification of rapamycin (B549165) in various biological matrices. Adherence to these guidelines is essential to ensure the integrity, stability, and reliable performance of this compound in downstream applications, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.

Physicochemical Properties and Solubility

This compound (Sirolimus-d3) is a deuterated analog of rapamycin, a potent inhibitor of the mammalian target of rapamycin (mTOR). Its utility as an internal standard is predicated on its near-identical chemical and physical properties to rapamycin, with a key difference in mass due to deuterium (B1214612) labeling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₅₁H₇₆D₃NO₁₃[1]
Molecular Weight 917.19 g/mol [2]
CAS Number 392711-19-2[1]
Appearance White to off-white solid[3]
Purity ≥98%[2]

Proper solubilization is the first critical step in preparing accurate and stable this compound solutions. The choice of solvent will depend on the intended application and the desired concentration.

Table 2: Solubility of this compound in Common Organic Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO) ≥ 25 mg/mL[1]
Ethanol ≥ 50 mg/mL[1]
Methanol ≥ 25 mg/mL[1]
Chloroform ≥ 5 mg/mL[1]

Storage and Stability

The stability of this compound, in both solid and solution form, is paramount for generating reproducible experimental results. Improper storage can lead to degradation and isomerization, compromising the accuracy of quantification.

Table 3: Recommended Storage and Stability Conditions for this compound

FormStorage TemperatureDurationKey ConsiderationsReference(s)
Solid (Neat) -20°C≥ 1 yearProtect from light and moisture.[1][2]
Stock Solution (in organic solvent) -80°C≥ 1 yearAliquot to avoid repeated freeze-thaw cycles. Use amber vials.[4]
-20°C~1 monthSuitable for short-term storage. Protect from light.
Working Solutions (diluted) 4°C≤ 1 weekPrepare fresh as needed for optimal performance.[4]

Note: Rapamycin can undergo isomerization in solution, and the rate of this process can be influenced by the solvent and temperature.[5] It is crucial to maintain consistent storage conditions to minimize variability.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of this compound stock and working solutions, as well as a general procedure for its use in LC-MS/MS analysis.

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a primary stock solution, which will be used to generate calibration standards and working solutions.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Amber glass vials

  • Vortex mixer and sonicator

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the solid.

  • Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., ~0.5 mL of DMSO for a 1 mL final volume) and vortex gently to dissolve the solid.

  • Sonication (Optional): If the solid does not dissolve completely with vortexing, sonicate the solution in a water bath for 5-10 minutes.

  • Final Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the solvent. Ensure the solution is at room temperature before the final volume adjustment.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

G cluster_prep Stock Solution Preparation A Equilibrate this compound to Room Temperature B Accurately Weigh Solid A->B C Transfer to Volumetric Flask B->C D Add Solvent and Vortex C->D E Sonicate if Necessary D->E F Adjust to Final Volume E->F G Aliquot and Store at -80°C F->G

Figure 1. Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Calibration Curve Standards

This protocol outlines the serial dilution of the stock solution to prepare a set of calibration standards for quantifying rapamycin.

Materials:

  • 1 mg/mL this compound stock solution

  • Appropriate solvent for dilution (e.g., Methanol or Acetonitrile)

  • Calibrated micropipettes and sterile tips

  • Amber microcentrifuge tubes or vials

Procedure:

  • Thawing: Thaw a single aliquot of the 1 mg/mL this compound stock solution at room temperature.

  • Intermediate Dilutions: Perform serial dilutions to create a range of working solutions. For example, to create a 10 µg/mL intermediate solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the diluent.

  • Calibration Standards: From the intermediate solutions, prepare the final calibration standards by spiking known amounts into the biological matrix (e.g., plasma, whole blood) that will be used for the unknown samples. The final concentrations should bracket the expected concentration range of rapamycin in the samples.

  • Internal Standard Spiking: A consistent amount of a this compound working solution should be added to all calibration standards, quality control samples, and unknown samples to serve as the internal standard.

G cluster_dilution Serial Dilution for Calibration Standards Stock 1 mg/mL Stock Intermediate1 Intermediate Dilution 1 (e.g., 10 µg/mL) Stock->Intermediate1 1:100 dilution Intermediate2 Intermediate Dilution 2 (e.g., 1 µg/mL) Intermediate1->Intermediate2 1:10 dilution Cal_Standards Final Calibration Standards (spiked into matrix) Intermediate2->Cal_Standards Further dilutions

Figure 2. Serial dilution scheme for calibration standards.
Protocol 3: General LC-MS/MS Analysis

This protocol provides a general framework for the analysis of rapamycin using this compound as an internal standard. Method optimization and validation are essential for each specific application and matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC Parameters:

  • Column: C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate

  • Mobile Phase B: Methanol or Acetonitrile (B52724) with 0.1% formic acid

  • Gradient: A suitable gradient to separate rapamycin from matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 40 - 60°C

  • Injection Volume: 5 - 20 µL

Typical MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rapamycin: Monitor appropriate precursor and product ions (e.g., m/z 931.6 → 864.5 as [M+Na]⁺ adduct)

    • This compound: Monitor the corresponding mass-shifted precursor and product ions (e.g., m/z 934.6 → 867.5 as [M+Na]⁺ adduct)

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Sample Preparation:

  • Protein Precipitation: For biological samples like plasma or whole blood, a protein precipitation step is typically required. Add a cold organic solvent (e.g., acetonitrile or methanol) containing the this compound internal standard to the sample.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

Rapamycin Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Rapamycin first binds to the immunophilin FKBP12, and this complex then allosterically inhibits mTOR Complex 1 (mTORC1).

mTOR_Pathway Rapamycin Rapamycin Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12 FKBP12 FKBP12->Rapa_FKBP12 mTORC1 mTORC1 Rapa_FKBP12->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Figure 3. Simplified mTOR signaling pathway showing inhibition by Rapamycin.

By providing these detailed notes and protocols, we aim to facilitate the accurate and reproducible use of this compound in research and development settings. Always refer to the certificate of analysis for lot-specific information and handle all chemicals with appropriate safety precautions.

References

Application Notes and Protocols: The Use of Rapamycin-d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165) (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1] It is widely used to prevent organ transplant rejection and in the treatment of certain cancers.[2][3] The therapeutic efficacy and potential toxicity of rapamycin are closely linked to its metabolic fate in the body. Understanding the metabolism of rapamycin is therefore crucial for optimizing its clinical use and for the development of new analogs.

Rapamycin is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][4][5] The major metabolic pathways involve hydroxylation and demethylation, leading to the formation of numerous metabolites.[4][6] To accurately study the pharmacokinetics and metabolism of rapamycin, a reliable analytical method is required. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative mass spectrometry-based assays. Rapamycin-d3, a deuterated analog of rapamycin, serves as an ideal internal standard for the quantification of rapamycin in various biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] Its physical and chemical properties are nearly identical to those of rapamycin, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation in the mass spectrometer.[8][9]

Principle

The core principle behind using this compound in drug metabolism studies is isotopic dilution mass spectrometry. A known amount of this compound is added to a biological sample containing an unknown amount of rapamycin. The deuterated standard and the unlabeled drug are then extracted and analyzed together by LC-MS/MS. By comparing the signal intensity of rapamycin to that of this compound, the concentration of rapamycin in the original sample can be accurately determined. This method corrects for sample loss during preparation and variations in instrument response.

Applications

  • Pharmacokinetic Studies: Accurate determination of rapamycin concentrations in blood, plasma, or tissues over time to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

  • In Vitro Metabolism Studies: Investigation of rapamycin's metabolic pathways using systems like human liver microsomes (HLMs) to identify and quantify the formation of metabolites.[4]

  • Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the metabolism of rapamycin by monitoring changes in its clearance and metabolite formation.

  • Therapeutic Drug Monitoring (TDM): Routine monitoring of rapamycin levels in patients to ensure they remain within the therapeutic range, minimizing the risk of toxicity and rejection.[10]

Signaling Pathway: Rapamycin and mTOR

Rapamycin exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[2][11][12] Rapamycin first forms a complex with the intracellular receptor FKBP12. This rapamycin-FKBP12 complex then binds to the mTORC1 complex, one of the two distinct complexes of mTOR, leading to the allosteric inhibition of its kinase activity.[7][12]

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects cluster_complex Inhibitory Complex Growth Factors Growth Factors mTORC1 mTORC1 (Raptor, mTOR, mLST8) Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy | Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin-FKBP12 Rapamycin-FKBP12 Rapamycin-FKBP12->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Protocols

In Vitro Metabolism of Rapamycin in Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to study the metabolism of rapamycin in vitro using pooled human liver microsomes.

Materials and Reagents:

  • Rapamycin

  • This compound (as internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Purified water

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis A Prepare Rapamycin working solution C Pre-incubate HLM and Rapamycin at 37°C A->C B Prepare HLM and NADPH regenerating system B->C D Initiate reaction with NADPH regenerating system C->D E Incubate at 37°C (e.g., for 60 min) D->E F Stop reaction with cold Acetonitrile E->F G Add this compound (Internal Standard) F->G H Vortex and Centrifuge G->H I Collect supernatant H->I J LC-MS/MS Analysis I->J

Caption: Experimental workflow for in vitro metabolism of Rapamycin.

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of rapamycin and this compound in a suitable solvent (e.g., DMSO or MeOH).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, add the HLM suspension to the potassium phosphate buffer.

    • Add the rapamycin working solution to the HLM mixture.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes). A control reaction without the NADPH system should be included.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile.

    • Add a known amount of this compound internal standard solution to each tube.

    • Vortex the samples vigorously for 1 minute to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube or an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining rapamycin and identify any formed metabolites.

Protocol for Quantification of Rapamycin in Whole Blood by LC-MS/MS

This protocol provides a general procedure for the quantitative analysis of rapamycin in whole blood samples.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of whole blood sample (calibrator, control, or unknown) into a microcentrifuge tube.

    • Add 100 µL of a precipitation solution containing the internal standard, this compound (e.g., zinc sulfate (B86663) in methanol).[10]

    • Vortex the mixture for 30 seconds to ensure complete mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • The following are example parameters and should be optimized for the specific instrument used.

ParameterExample Value
LC Column C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[9][13]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Rapamycin) e.g., m/z 936.6 -> 869.6 (Ammonium adduct)
MRM Transition (this compound) e.g., m/z 939.6 -> 872.6 (Ammonium adduct)
  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of rapamycin to this compound against the concentration of the calibrators.

    • Determine the concentration of rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following tables summarize typical performance data for an LC-MS/MS method for rapamycin quantification using a deuterated internal standard.

Table 1: LC-MS/MS Method Validation Parameters

ParameterTypical PerformanceReference
Linear Range 2.3 - 1000.0 ng/mL[13]
0.6 - 49.2 ng/mL[10]
Coefficient of Determination (r²) > 0.99[10][13]
Intra-assay Precision (CV) < 15%[10]
Inter-assay Precision (CV) < 15%[10]
Accuracy 85 - 115%[9][10]
Recovery 76.6 - 84%[10]

Metabolic Pathway of Rapamycin

Rapamycin undergoes extensive metabolism primarily through CYP3A4-mediated reactions. The main transformations are O-demethylation at various positions and hydroxylation across the macrolide ring.[4][6]

Rapamycin_Metabolism cluster_metabolites Major Metabolites Rapamycin Rapamycin M1 O-demethylated Rapamycin Rapamycin->M1 CYP3A4 M2 Hydroxylated Rapamycin Rapamycin->M2 CYP3A4 M3 Di-demethylated Rapamycin M1->M3 CYP3A4 M4 Hydroxylated/ Demethylated Rapamycin M1->M4 CYP3A4 M2->M4 CYP3A4

Caption: Simplified metabolic pathway of Rapamycin via CYP3A4.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of rapamycin in drug metabolism and pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays allows researchers to obtain reliable data, which is fundamental for understanding the complex metabolic profile of rapamycin and ensuring its safe and effective clinical use. The protocols and data presented here provide a framework for the application of this compound in a research or clinical laboratory setting.

References

Application Notes and Protocols for the Mass Spectrometric Detection of Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (also known as Sirolimus) is a potent immunosuppressant and a specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR signaling pathway is frequently dysregulated in various diseases, including cancer, making it a key target for therapeutic development. Rapamycin-d3 is a deuterated analog of Rapamycin, commonly used as an internal standard in quantitative mass spectrometry-based assays for the accurate determination of Rapamycin concentrations in biological matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

mTOR Signaling Pathway

Rapamycin exerts its inhibitory effect on the mTORC1 complex. It first forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 kinase activity. This inhibition disrupts downstream signaling pathways, affecting protein synthesis and cell growth.

mTOR_Signaling_Pathway Growth_Factors Growth Factors / Nutrients PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT activates TSC1_2 TSC1/2 PI3K_AKT->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Complex Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rap_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1 inhibits

Caption: mTOR Signaling Pathway Inhibition by Rapamycin.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of this compound in biological samples, primarily whole blood and tissue homogenates.

Protocol 1: Sample Preparation from Whole Blood

This protocol details the extraction of Rapamycin and its deuterated internal standard from whole blood samples.

Materials:

  • Whole blood samples

  • This compound internal standard (IS) working solution

  • Precipitating solution: Zinc sulfate (B86663) (0.1 M) in methanol (B129727)/acetonitrile (1:1, v/v)

  • Refrigerated centrifuge

  • Vortex mixer

  • LC-MS grade water

  • LC-MS grade methanol and acetonitrile

Procedure:

  • To 100 µL of whole blood, add a specified amount of this compound internal standard working solution.

  • Add 200 µL of cold precipitating solution.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Tissue Homogenates

This protocol outlines the preparation of tissue samples for subsequent extraction and analysis.

Materials:

  • Tissue samples

  • Ice-cold phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer

  • This compound internal standard (IS) working solution

  • Precipitating solution: Acetonitrile with 0.1% formic acid

  • Refrigerated centrifuge

  • Vortex mixer

Procedure:

  • Excise and weigh the tissue sample.

  • Wash the tissue with ice-cold PBS to remove any blood or debris.

  • Homogenize the tissue in a suitable volume of PBS (e.g., 1:3 w/v) to create a uniform homogenate.

  • To a known aliquot of the tissue homogenate, add the this compound internal standard.

  • Add three volumes of cold precipitating solution to the homogenate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography Parameters
ParameterRecommended Setting
Column C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water with 2 mM ammonium (B1175870) acetate
Mobile Phase B 0.1% Formic acid in methanol/acetonitrile (50:50, v/v)
Gradient Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50°C
Injection Volume 5 - 20 µL
Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Collision Gas Argon

MRM Transitions for Rapamycin and this compound

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MRM assay. Rapamycin and its deuterated analog commonly form sodium ([M+Na]+) or ammonium ([M+NH4]+) adducts in the ion source.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rapamycin 936.6 ([M+Na]+)409.330 - 40
931.7 ([M+NH4]+)864.520 - 30
This compound 940.2 ([M+Na]+) 409.3 30 - 40
935.2 ([M+NH4]+) 867.5 20 - 30

Note: The optimal collision energy should be determined empirically for the specific mass spectrometer being used.

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance data for the LC-MS/MS analysis of Rapamycin. These values can serve as a benchmark for method validation.

Table 1: Linearity and Sensitivity
AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
RapamycinWhole Blood0.1 - 1000.1[1]
RapamycinOcular Tissue2.3 - 10002.3[2]
RapamycinWhole Blood0.6 - 49.20.6
RapamycinWhole Blood1.6 - 501.6
Table 2: Precision and Accuracy
MatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Whole Blood0.37.813.0104.0[1]
754.07.0107.0[1]
Ocular Tissue2.35.26.895.2[2]
8003.14.5102.1[2]

Experimental Workflow

The overall process for the quantification of Rapamycin using this compound as an internal standard involves several key stages, from sample collection to data analysis.

experimental_workflow Sample_Collection Sample Collection (Whole Blood or Tissue) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (Protein Precipitation) IS_Spiking->Sample_Preparation LC_Separation Liquid Chromatography Separation Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for Rapamycin quantification.

Conclusion

The use of a deuterated internal standard such as this compound is essential for the accurate and precise quantification of Rapamycin in complex biological matrices by LC-MS/MS. The protocols and parameters outlined in this document provide a robust starting point for the development and validation of sensitive and reliable bioanalytical methods. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable researchers to generate high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research in the field of mTOR-targeted therapies.

References

Quantifying Rapamycin in Tissue Samples Using Rapamycin-d3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of rapamycin (B549165) in tissue samples using Rapamycin-d3 as an internal standard. The protocols described herein leverage Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of small molecules in complex biological matrices.

Introduction

Rapamycin (also known as Sirolimus) is a potent mTOR inhibitor with significant applications as an immunosuppressant and in cancer research.[1] Accurate quantification of rapamycin in tissue is crucial for pharmacokinetic and pharmacodynamic studies, enabling a deeper understanding of its distribution and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability in sample processing, thereby ensuring the accuracy and precision of the results.

This application note provides a comprehensive protocol for tissue sample preparation, extraction, and LC-MS/MS analysis of rapamycin.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. Rapamycin first binds to the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1]

mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K + Insulin Insulin Insulin->PI3K + AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 + AKT AKT PI3K->AKT + TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 - Rheb Rheb TSC1_TSC2->Rheb - Rheb->mTORC1 + S6K1 S6K1 mTORC1->S6K1 + _4EBP1 4E-BP1 mTORC1->_4EBP1 - ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis + _4EBP1->ProteinSynthesis - CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth + Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTORC1 -

Inhibition of the mTORC1 signaling pathway by Rapamycin.

Experimental Workflow

The general workflow for the quantification of rapamycin in tissue samples involves several key steps, from sample collection to data analysis.

Workflow SampleCollection Tissue Sample Collection (Flash-freeze in liquid N2) Homogenization Tissue Homogenization (e.g., with PBS) SampleCollection->Homogenization Spiking Spike with this compound (Internal Standard) Homogenization->Spiking ProteinPrecipitation Protein Precipitation (e.g., with cold Methanol) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LCMS LC-MS/MS Analysis SupernatantCollection->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

General experimental workflow for rapamycin quantification.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for rapamycin quantification in biological tissues.

Table 1: LC-MS/MS Method Performance

ParameterTypical ValueReference(s)
Linearity Range0.5 - 500 ng/g (tissue)[2]
Limit of Quantification (LOQ)0.5 ng/g (tissue)[2]
Precision (%CV)3.3% to 10.8% (Inter-run)[3]
Accuracy-4.8% to 3.8% (Inter-run)[3]
Internal StandardThis compound (Sirolimus-d3)[1]

Table 2: Example MRM Transitions for LC-MS/MS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ion AdductReference(s)
Rapamycin936.6409.3[M+Na]+[4]
Rapamycin931.8864.6[M+NH4]+[5]
This compound939.6 (predicted)To be determined[M+Na]+
Ascomycin (IS)814.0403.0[M+Na]+[2]
Erythromycin (IS)734.4576.5[M+H]+[4]

Note on this compound MRM Transition: The precursor ion for this compound is predicted based on the addition of three daltons to the sodium adduct of rapamycin. The optimal product ion for this compound should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Experimental Protocols

Protocol 1: Tissue Sample Preparation and Homogenization

This protocol describes the preparation of tissue homogenates for subsequent rapamycin extraction.

Materials:

  • Tissue samples, stored at -80°C

  • Ice-cold Phosphate-Buffered Saline (PBS, pH 7.4)

  • Bead beater or tissue homogenizer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • On ice, weigh the frozen tissue sample (typically 50-100 mg).

  • Place the tissue in a pre-chilled tube containing homogenization beads.

  • Add ice-cold PBS to the tube. A common ratio is 1:3 (w/v) of tissue to buffer.

  • Homogenize the tissue using a bead beater or other homogenizer until no visible tissue fragments remain.

  • Keep the homogenate on ice for the extraction procedure.

Protocol 2: Rapamycin Extraction using Protein Precipitation

This protocol details the extraction of rapamycin from the tissue homogenate.

Materials:

  • Tissue homogenate (from Protocol 1)

  • This compound internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)

  • Ice-cold methanol (B129727)

  • Refrigerated centrifuge

  • 96-well plates or autosampler vials

Procedure:

  • To a 1.5 mL microcentrifuge tube, add a known volume of tissue homogenate (e.g., 100 µL).

  • Spike the homogenate with the this compound internal standard solution (e.g., 10 µL of 100 ng/mL working solution).

  • Add four volumes of ice-cold methanol (e.g., 400 µL) to precipitate the proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a well of a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of Rapamycin

This protocol provides typical LC-MS/MS parameters for rapamycin analysis. These parameters should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute rapamycin, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: Dependent on the instrument, typically 350-500°C

  • Capillary Voltage: Dependent on the instrument, typically 3-5 kV

  • Collision Gas: Argon

  • MRM Transitions: See Table 2. The collision energy and other compound-specific parameters should be optimized for each transition.

Quantification: A calibration curve should be prepared by spiking known amounts of rapamycin standard and a fixed amount of this compound into a blank tissue homogenate matrix. The concentration of rapamycin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Conclusion

This application note provides a robust framework for the quantification of rapamycin in tissue samples using this compound as an internal standard. The detailed protocols for sample preparation, extraction, and LC-MS/MS analysis, along with the summarized quantitative data, offer a valuable resource for researchers in drug development and related fields. Adherence to these protocols, with appropriate optimization for specific laboratory instrumentation and conditions, will enable the generation of accurate and reproducible data for a better understanding of rapamycin's tissue disposition.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Rapamycin using Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165), also known as Sirolimus, is a potent immunosuppressant drug primarily used to prevent organ rejection in transplant patients.[1][2][3][4] It functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase involved in cellular processes like growth, proliferation, and survival.[1][5][6][7][8][9] The mTOR protein is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2, which regulate different cellular pathways.[5][8][10] Rapamycin, by forming a complex with the intracellular receptor FKBP12, specifically inhibits mTORC1.[7][8][11]

Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of rapamycin is essential to ensure efficacy while minimizing toxicity.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for rapamycin TDM, offering superior sensitivity and specificity compared to immunoassays.[1][9] This document provides detailed protocols for the quantification of rapamycin in biological matrices using Rapamycin-d3 as an internal standard for LC-MS/MS analysis. This compound is a deuterated form of the drug that co-elutes with rapamycin but is distinguishable by its mass, making it an ideal internal standard for accurate quantification.[11][12]

Signaling Pathway

Rapamycin exerts its therapeutic effects by inhibiting the mTOR signaling pathway, specifically mTORC1. This pathway integrates signals from growth factors and nutrients to regulate key cellular functions.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 (Raptor, mLST8) Growth Factors->mTORC1 mTORC2 mTORC2 (Rictor, mSIN1) Growth Factors->mTORC2 Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy | Akt Akt mTORC2->Akt Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cytoskeleton Actin Cytoskeleton Akt->Cytoskeleton Cell Growth Cell Growth & Proliferation Protein Synthesis->Cell Growth Rapamycin Rapamycin Rapamycin->mTORC1 |

Inhibition of the mTORC1 signaling pathway by Rapamycin.

Experimental Protocols

The following protocols outline the procedure for sample preparation and LC-MS/MS analysis of rapamycin in whole blood.

General Workflow

Workflow A 1. Sample Collection (Whole Blood in EDTA tube) B 2. Sample Pre-treatment (Aliquoting and addition of This compound Internal Standard) A->B C 3. Protein Precipitation (Addition of cold methanol (B129727) or acetonitrile (B52724), vortexing, and centrifugation) B->C D 4. Supernatant Transfer (Transfer of clear supernatant to a new vial or 96-well plate) C->D E 5. LC-MS/MS Analysis (Injection into LC-MS/MS system) D->E F 6. Data Processing (Quantification using calibration curve) E->F

General workflow for Rapamycin TDM by LC-MS/MS.
Protocol 1: Whole Blood Sample Preparation

This protocol describes a protein precipitation method for extracting rapamycin from whole blood samples.

Materials:

  • Whole blood collected in EDTA tubes

  • This compound internal standard (IS) working solution (e.g., 5 ng/mL in methanol)

  • Precipitating solution: Ice-cold methanol or acetonitrile

  • Vortex mixer

  • Refrigerated centrifuge

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Procedure:

  • Thaw frozen whole blood samples at room temperature and vortex briefly to ensure homogeneity.

  • Pipette a 100 µL aliquot of the whole blood sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.[2]

  • Add 200 µL of the precipitating solution containing the this compound internal standard.[13]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial or a well in a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of rapamycin and this compound.

Instrumentation:

  • Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., triple quadrupole)

  • Electrospray Ionization (ESI) source, operated in positive ion mode

LC Parameters:

  • Column: C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm).[13]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL[13]

  • Column Temperature: 40 - 60°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Rapamycin: The precursor ion is typically the sodium adduct [M+Na]+ or ammonium (B1175870) adduct [M+NH4]+. A common transition is m/z 936.6 -> 869.5 or 931.7 -> 864.5.[13][14]

    • This compound: The precursor and product ions will be 3 Daltons higher than those of unlabeled rapamycin (e.g., m/z 939.6 -> 872.5).

Quantitative Data and Method Validation

The performance of LC-MS/MS assays for rapamycin is assessed through validation experiments. The following tables summarize typical performance characteristics from published methods.

Table 1: Linearity and Sensitivity of Rapamycin Assays

ParameterWhole BloodOcular TissueReference
Linearity Range (ng/mL) 0.1 - 1002.3 - 1000[2][13]
Correlation Coefficient (r²) > 0.99> 0.9998[2][13]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1 - 2.52.3[2][13][14]

Table 2: Precision and Accuracy of Rapamycin Assays

ParameterConcentration LevelWhole Blood (%CV)Reference
Intra-day Precision Low, Medium, High QC< 15%[2][4]
Inter-day Precision Low, Medium, High QC< 15%[2][4]
Accuracy (% Bias) Low, Medium, High QCWithin ±15%[2][4]

Therapeutic Ranges

The target therapeutic range for rapamycin can vary depending on the clinical indication, concomitant medications, and institutional protocols.

Table 3: General Therapeutic Trough Concentrations of Rapamycin

Clinical IndicationTarget Trough Concentration (ng/mL)Reference
Renal Transplantation (with cyclosporine) 4 - 12[15]
Renal Transplantation (cyclosporine withdrawal) 12 - 20[15]
Lymphangioleiomyomatosis (LAM) 5 - 15[15][16]
General Immunosuppression 5 - 15[1][15]

Disclaimer: These are general ranges. Therapeutic decisions should always be made by a qualified clinician based on the individual patient's condition.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of rapamycin. The detailed protocols and performance data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate reliable analytical methods for rapamycin quantification in a clinical or research setting. Accurate TDM is critical for optimizing rapamycin therapy, ensuring patient safety and therapeutic efficacy.

References

The Role of Rapamycin-d3 in Preclinical and Clinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Rapamycin-d3, a deuterated analog of Rapamycin (also known as Sirolimus). Primarily utilized as an internal standard in mass spectrometry-based quantification of Rapamycin, this compound is an indispensable tool in preclinical and clinical research, ensuring the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Rapamycin is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] Its immunosuppressive and anti-proliferative properties have led to its use in preventing organ transplant rejection and in cancer therapy.[1] Given its narrow therapeutic window and significant inter-individual pharmacokinetic variability, precise measurement of Rapamycin concentrations in biological matrices is critical for optimizing dosage and minimizing toxicity.[1][2]

This compound, a stable isotope-labeled version of Rapamycin, serves as the gold standard internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4] Its chemical and physical properties are nearly identical to Rapamycin, but its increased mass allows for clear differentiation in a mass spectrometer. This co-eluting internal standard effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification of Rapamycin.[3]

Applications of this compound

The primary application of this compound is as an internal standard for the quantitative analysis of Rapamycin in various biological samples, including whole blood, plasma, and tissue homogenates.[5][6] This is essential in:

  • Preclinical Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Rapamycin in animal models.[7]

  • Clinical Pharmacokinetic Studies: Characterizing the pharmacokinetic profile of Rapamycin in healthy volunteers and patient populations.[2][8]

  • Therapeutic Drug Monitoring (TDM): Routine monitoring of Rapamycin levels in transplant patients to ensure concentrations are within the therapeutic range.[9]

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of Rapamycin.

Data Presentation: Quantitative Analysis of Rapamycin using this compound

The use of this compound as an internal standard in LC-MS/MS assays yields robust and reproducible quantitative data. Below are tables summarizing typical validation parameters from studies employing this methodology.

Table 1: LC-MS/MS Method Validation Parameters for Rapamycin Quantification in Whole Blood using this compound.

ParameterTypical ValueReference
Linearity Range0.5 - 50.0 ng/mL[6]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[10]
Inter-assay Imprecision (CV)2.7% - 5.7%[3]
Intra-assay Imprecision (CV)< 10%[4]
Accuracy91% - 110%[4]
Recovery73% - 77%[11]

Table 2: Comparison of Assay Imprecision with Different Internal Standards.

Internal StandardInter-patient Assay Imprecision (CV)Reference
This compound (Deuterated)2.7% - 5.7%[3][12]
Desmethoxyrapamycin (DMR) (Analogue)7.6% - 9.7%[3][12]

Experimental Protocols

Protocol for Quantification of Rapamycin in Whole Blood using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical procedure for the analysis of Rapamycin in whole blood samples.

Materials:

  • Whole blood samples

  • Rapamycin analytical standards

  • This compound internal standard (IS) solution (e.g., 15 ng/mL in methanol)

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 reversed-phase column

Sample Preparation:

  • Pipette 100 µL of whole blood sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.[6]

  • Add 200 µL of the this compound internal standard solution in methanol.[6]

  • Add 300 µL of neat methanol to precipitate proteins.[6]

  • Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer 10 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the sample onto a C18 column.

    • Use a gradient mobile phase consisting of A) 0.1 mM formic acid and 0.05 mM ammonium acetate in water and B) 0.1 mM formic acid and 0.05 mM ammonium acetate in methanol/acetonitrile.[6]

  • Mass Spectrometry Detection:

    • Utilize an electrospray ionization (ESI) source in the positive ion mode.[6]

    • Monitor the multiple reaction monitoring (MRM) transitions for Rapamycin and this compound.[6]

      • Rapamycin: m/z 931.7 → 864.6[6]

      • This compound: m/z 934.7 → 864.6[6]

Data Analysis:

  • Calculate the peak area ratio of Rapamycin to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Whole Blood Sample IS Add this compound (IS) & Methanol Blood->IS Vortex Vortex & Centrifuge IS->Vortex Supernatant Collect Supernatant Vortex->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Rapamycin / this compound) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Rapamycin Concentration Curve->Quantify

Caption: Workflow for Rapamycin quantification in whole blood using LC-MS/MS.

Protocol for Western Blot Analysis of mTOR Pathway Inhibition by Rapamycin

This protocol describes how to assess the inhibitory effect of Rapamycin on the mTOR signaling pathway in cell culture. This compound is not directly used in this assay but is crucial for the pharmacokinetic studies that inform appropriate dosing for such pharmacodynamic experiments.

Materials:

  • Cell line of interest (e.g., HEK293T, MCF7)

  • Cell culture medium and supplements

  • Rapamycin

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of Rapamycin (e.g., 1-100 nM) or DMSO for the desired time (e.g., 1-24 hours).[13]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[13]

    • Add lysis buffer to the cells, scrape, and collect the lysate.[14]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.[16]

    • Transfer the separated proteins to a PVDF membrane.[16]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

    • Incubate the membrane with primary antibodies overnight at 4°C.[16]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.[16]

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., GAPDH).[13]

G cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot cluster_detection Detection & Analysis Culture Plate & Culture Cells Treat Treat with Rapamycin (or DMSO control) Culture->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Antibodies Incubate with Primary & Secondary Antibodies Block->Antibodies Detect ECL Detection Antibodies->Detect Quantify Quantify Band Intensity Detect->Quantify Analyze Analyze mTOR Pathway Inhibition Quantify->Analyze

Caption: Experimental workflow for Western blot analysis of mTOR signaling.

Signaling Pathway

Rapamycin, after entering the cell, forms a complex with the immunophilin FK506-binding protein 12 (FKBP12).[1] This Rapamycin-FKBP12 complex then binds to and allosterically inhibits the mTORC1 complex, but not mTORC2.[1] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell growth.

mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis FourEBP1->ProteinSynthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Methods with Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LC-MS/MS methods for Rapamycin (B549165), utilizing Rapamycin-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like this compound?

Using a stable isotope-labeled internal standard such as this compound is highly recommended for quantitative LC-MS/MS analysis.[1][2] It is the ideal internal standard because it has nearly identical chemical and physical properties to Rapamycin, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[1] However, due to its mass difference, it can be distinguished by the mass spectrometer. This allows for accurate correction of variations that can occur during sample preparation, injection, and ionization, ultimately leading to more precise and accurate quantification.[1][2]

Q2: What are the common precursor and product ions (MRM transitions) for Rapamycin and this compound?

Rapamycin readily forms adducts with ions like ammonium (B1175870) ([M+NH₄]⁺) and sodium ([M+Na]⁺) in the mass spectrometer source.[3][4] The choice of adduct can influence sensitivity and stability. The most commonly used adduct for quantification is the ammonium adduct.

Below is a summary of typical MRM transitions. Note that optimal collision energies will need to be determined empirically on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Adduct
Rapamycin931.5864.5[M+NH₄]⁺
Rapamycin936.6409.3[M+Na]⁺
This compound934.5864.5[M+NH₄]⁺

Note: The product ion for this compound is often the same as for Rapamycin because the deuterium (B1214612) atoms are not located on the fragment lost during collision-induced dissociation.

Q3: What are the key considerations for sample preparation of whole blood samples containing Rapamycin?

The most common sample preparation technique for Rapamycin in whole blood is protein precipitation.[3][5][6] This method is relatively simple and fast. Key steps and considerations include:

  • Lysis: Whole blood samples must be lysed to release the drug from red blood cells. This is often achieved by mixing with a zinc sulfate (B86663) solution or through freeze-thaw cycles.[5]

  • Precipitating Agent: A cold organic solvent, typically methanol (B129727) or acetonitrile (B52724), is added to precipitate proteins.[5][6] A mixture of methanol and zinc sulfate is also commonly used.[5]

  • Internal Standard: this compound should be added to the sample before protein precipitation to account for any analyte loss during the extraction process.[1]

  • Centrifugation: After adding the precipitating agent, samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing Rapamycin and this compound is carefully transferred for injection into the LC-MS/MS system.

Solid-phase extraction (SPE) is another effective but more laborious method that can provide cleaner extracts and reduce matrix effects.[3][7]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Broadening)

Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, water, then mobile phase). If the problem persists, the column may need to be replaced.[8]
Mismatched Injection Solvent The injection solvent should be weaker than or equal in strength to the initial mobile phase to ensure proper peak focusing on the column head. Reconstitute the sample in the initial mobile phase.[8]
Secondary Interactions Rapamycin has functional groups that can interact with active sites on the silica (B1680970) packing material. Ensure the mobile phase pH is appropriate for the column and consider using a column with end-capping. Adding a small amount of a competing base to the mobile phase can sometimes help.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected to avoid dead volume.[8]

Problem 2: Low Signal Intensity or Poor Sensitivity

Potential Cause Troubleshooting Step
Ion Suppression Matrix components co-eluting with Rapamycin can suppress its ionization.[3] Improve sample cleanup using SPE or a more selective protein precipitation method.[3][7] Adjusting the chromatography to better separate Rapamycin from interfering matrix components can also be effective.
Suboptimal MS Parameters Optimize source parameters such as spray voltage, gas flows (nebulizing and drying gas), and source temperature.[9][10][11] Perform a compound-specific optimization of MRM parameters, including collision energy and declustering potential.
Analyte Degradation Rapamycin is susceptible to degradation.[12] Ensure samples are stored properly (frozen at -20°C or below and protected from light).[13] Avoid prolonged exposure to room temperature and strong acidic or basic conditions during sample preparation.[12]
Incorrect Mobile Phase Additive The choice of mobile phase additive is crucial for forming the desired precursor ion. For the commonly used ammonium adduct, ensure ammonium formate (B1220265) or ammonium acetate (B1210297) is present in the mobile phase at an appropriate concentration (e.g., 2-10 mM).

Problem 3: High Signal Variability or Inconsistent Results

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting, vortexing, and centrifugation times across all samples.[7] Automated sample preparation can improve reproducibility.[7]
Internal Standard Issues Verify the concentration and stability of the this compound stock and working solutions. Ensure the internal standard is added consistently to every sample, calibrator, and QC.
Carryover Rapamycin can be "sticky" and adsorb to surfaces in the LC system, leading to carryover in subsequent injections.[14] Use a strong needle wash solution containing a high percentage of organic solvent. Injecting blank samples after high-concentration samples can help identify and quantify carryover.[14][15] Modifying the gradient to include a high organic wash at the end of each run can also be effective.
Injector Performance Check the injector for leaks and ensure the injection volume is accurate and reproducible.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

  • Pipette 100 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.

  • Add 200 µL of a precipitating solution (e.g., acetonitrile or methanol) containing this compound at a known concentration.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Conditions

  • LC Column: A C18 or C8 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, <3 µm particle size).[3][16]

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 2 mM ammonium acetate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute Rapamycin, and then includes a wash step before re-equilibrating at the initial conditions.

  • Injection Volume: 5 - 20 µL.

  • MS Ionization: Electrospray ionization (ESI) in positive ion mode.[3]

  • MS Analysis: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation (e.g., cold Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratio (Rapamycin / this compound) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: General experimental workflow for Rapamycin analysis.

troubleshooting_logic start Inconsistent Results or Poor Sensitivity check_is Check Internal Standard (this compound) Area Consistency start->check_is is_ok IS Area Consistent? check_is->is_ok is_inconsistent IS Area Inconsistent is_ok->is_inconsistent No is_consistent IS Area Consistent is_ok->is_consistent Yes troubleshoot_prep Troubleshoot Sample Prep: - Pipetting Accuracy - Consistent Procedure is_inconsistent->troubleshoot_prep check_signal Check Analyte Signal (Rapamycin) is_consistent->check_signal signal_low Signal Low or Absent check_signal->signal_low troubleshoot_ms Troubleshoot MS: - Ion Suppression - Source Parameters - Analyte Degradation signal_low->troubleshoot_ms

Caption: A logical troubleshooting flow for common issues.

mtor_pathway Rapamycin Rapamycin Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12 FKBP12 FKBP12->Complex Inhibition Inhibition Complex->Inhibition mTORC1 mTORC1 Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream phosphorylates Inhibition->mTORC1 Result Inhibition of Protein Synthesis & Cell Proliferation Downstream->Result

Caption: Simplified mTOR signaling pathway showing Rapamycin's mechanism.

References

Technical Support Center: Addressing Matrix Effects with Rapamycin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rapamycin-d3 as an internal standard to address matrix effects in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the quantification of Rapamycin (B549165)?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used in the quantification of Rapamycin, particularly in complex biological matrices.[1][2] Its fundamental role is to compensate for variability during sample preparation and to mitigate matrix effects during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.[1][3] Because this compound is chemically and physically almost identical to Rapamycin, it co-elutes during chromatography and experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification of the analyte.[1][4]

Q2: How does this compound help correct for matrix effects?

A2: Matrix effects occur when co-eluting endogenous components from a biological sample interfere with the ionization of the analyte (Rapamycin), leading to signal suppression or enhancement.[1][4] this compound is designed to co-elute with Rapamycin and therefore experiences the same degree of ionization interference.[1] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, resulting in a more accurate measurement of the Rapamycin concentration.[1]

Q3: We are observing significant signal suppression for Rapamycin in whole blood samples compared to our standards prepared in solvent. How can this compound address this?

A3: This is a classic example of a matrix effect.[1] Using this compound as an internal standard is the most effective way to counteract this. The internal standard is added at a known concentration to both your calibration standards and unknown samples. Since both the analyte and the internal standard are affected similarly by the matrix, the ratio of their peak areas will remain constant, thus providing an accurate quantification despite the suppression.[3][5]

Q4: Can a structural analog internal standard be used instead of this compound?

A4: While structural analog internal standards (ANISs) like ascomycin (B1665279) or desmethoxy-rapamycin can be used, stable isotope-labeled internal standards (ILISs) like this compound are generally considered superior for correcting matrix effects.[5][6] This is because ILISs have nearly identical chemical and physical properties to the analyte, ensuring they behave the same way during sample extraction, chromatography, and ionization.[3][5] However, some studies have shown that with a well-optimized LC-MS/MS method, the results obtained with ANISs can be comparable to those with ILISs.[5]

Troubleshooting Guide

Issue 1: Inconsistent this compound Peak Area Across Samples

  • Possible Cause A: Inconsistent Pipetting. Inaccurate or imprecise addition of the this compound working solution to samples and standards.

    • Troubleshooting Steps:

      • Verify the calibration and proper functioning of all pipettes used for adding the internal standard.

      • Ensure the internal standard is fully vortexed and homogenous before addition.

      • Add the internal standard to the sample matrix before any protein precipitation or extraction steps to account for variability in sample preparation.

  • Possible Cause B: Degradation of this compound. The internal standard may be unstable under the storage or experimental conditions.

    • Troubleshooting Steps:

      • Prepare fresh working solutions of this compound daily.[7]

      • Store stock solutions at -20°C or -80°C, protected from light, as recommended by the supplier.[2][8][9]

      • Evaluate the stability of this compound in the sample matrix under the conditions used for sample storage and processing (e.g., freeze-thaw cycles, benchtop stability).

Issue 2: Poor Response or Absence of this compound Peak

  • Possible Cause A: Incorrect Mass Spectrometry Parameters. The MS/MS parameters may not be optimized for this compound.

    • Troubleshooting Steps:

      • Confirm the correct precursor and product ion transitions for this compound are being monitored.

      • Infuse a dilute solution of this compound directly into the mass spectrometer to optimize parameters such as collision energy and cone voltage.

  • Possible Cause B: Suboptimal Chromatographic Conditions. The LC method may not be suitable for retaining and eluting this compound.

    • Troubleshooting Steps:

      • Ensure the analytical column is appropriate for the analysis of macrolide immunosuppressants (e.g., C18, C8).[5][10][11]

      • Verify the mobile phase composition and gradient are suitable for retaining and eluting Rapamycin.

Issue 3: Chromatographic Separation of Rapamycin and this compound

  • Possible Cause: Isotopic Effect. In some cases, a slight chromatographic shift can be observed between the deuterated internal standard and the analyte, especially with a high number of deuterium (B1214612) atoms.

    • Troubleshooting Steps:

      • Ensure that the integration window for both the analyte and the internal standard is wide enough to encompass any minor retention time shifts.

      • If the separation is significant, adjust the chromatographic gradient to minimize the separation. A slower gradient may help the two compounds co-elute more closely.

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods quantifying Rapamycin.

ParameterWhole BloodOcular TissueReference(s)
Linearity Range 0.1 - 100 ng/mL2.3 - 1000 ng/mL[11][12]
Limit of Quantification (LOQ) 0.1 - 0.6 ng/mL2.3 ng/mL[3][12]
Inter-assay Precision (%CV) 2.5 - 12.5%Not Reported[3]
Intra-assay Precision (%CV) 0.9 - 14.7%Not Reported[3]
Accuracy 90 - 113%Not Reported[3]
Recovery 73 - 84%Not Reported[3][6]

Table 1: Performance characteristics of LC-MS/MS methods for Rapamycin quantification in different biological matrices.

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Rapamycin (Sodium Adduct)936.6409.3[11]
Rapamycin (Ammonium Adduct)931.5864.5[6]
Sirolimus-13C,D3Not SpecifiedNot Specified[5]
Ascomycin (Analog IS)814.5782.5
Erythromycin (Analog IS)734.4576.5[11]
Desmethoxy-rapamycin (Analog IS)901.5834.5[6]

Table 2: Example Mass Spectrometry Transitions for Rapamycin and Various Internal Standards.

Experimental Protocols

Protocol 1: Quantification of Rapamycin in Whole Blood by LC-MS/MS

This protocol provides a general procedure for the extraction and analysis of Rapamycin from whole blood samples.

1. Materials and Reagents:

  • Whole blood samples, calibrators, and quality controls

  • This compound internal standard working solution

  • Methanol (B129727)

  • Zinc Sulfate (0.1 M in water)

  • Acetonitrile

  • Formic Acid

  • Refrigerated centrifuge

  • LC-MS/MS system with an ESI source

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.

  • Add a specified volume of this compound internal standard working solution to each tube.

  • Add 200 µL of a precipitating solution (e.g., methanol containing 0.1 M zinc sulfate).[3][6]

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10-30 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[5][7]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 10 - 20 µL

  • MS Detection: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the appropriate precursor > product ion transitions for Rapamycin and this compound.

4. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of Rapamycin to this compound against the nominal concentration of the calibrators.

  • Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add this compound IS Sample->Add_IS Precipitate Protein Precipitation (e.g., Methanol/ZnSO4) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integrate Integrate Peak Areas (Rapamycin & this compound) Detection->Integrate Calculate_Ratio Calculate Peak Area Ratio Integrate->Calculate_Ratio Cal_Curve Generate Calibration Curve Calculate_Ratio->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify caption Workflow for Rapamycin Quantification using this compound IS

Workflow for Rapamycin Quantification using this compound IS

matrix_effect_logic cluster_no_is Without Internal Standard cluster_with_is With this compound Internal Standard Analyte_Signal Analyte Signal Suppression Ion Suppression Analyte_Signal->Suppression Matrix Matrix Components (Co-eluting) Matrix->Suppression Result_Inaccurate Inaccurate Quantification Suppression->Result_Inaccurate Analyte_Signal_IS Analyte Signal Suppression_IS Ion Suppression Analyte_Signal_IS->Suppression_IS Ratio Peak Area Ratio (Analyte / IS) IS_Signal This compound Signal IS_Signal->Suppression_IS Matrix_IS Matrix Components (Co-eluting) Matrix_IS->Suppression_IS Result_Accurate Accurate Quantification Ratio->Result_Accurate caption Logic of Matrix Effect Compensation with a SIL-IS

Logic of Matrix Effect Compensation with a SIL-IS

mtor_pathway Rapamycin Rapamycin Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Activates Cell_Growth Inhibition of Cell Growth, Proliferation, & Protein Synthesis caption Simplified mTORC1 Signaling Pathway Inhibition by Rapamycin

Simplified mTORC1 Signaling Pathway Inhibition by Rapamycin

References

How to resolve chromatographic peak splitting for Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rapamycin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the chromatographic analysis of this compound, with a specific focus on resolving peak splitting.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak splitting and why is it a problem for this compound analysis?

Chromatographic peak splitting is a phenomenon where a single compound, such as this compound, appears as two or more distinct or partially merged peaks instead of a single, symmetrical Gaussian peak. This can lead to inaccurate quantification, reduced sensitivity, and difficulty in data interpretation, ultimately compromising the reliability of your results.[1]

Q2: What are the most common causes of peak splitting for Rapamycin and its deuterated analogs?

The most probable cause of peak splitting for Rapamycin is the presence of multiple conformational isomers in solution.[2][3] Rapamycin can exist as at least two stable isomers (rotamers) that can be separated under certain HPLC conditions.[2][3][4] Degradation of the molecule can also lead to the appearance of additional peaks.[2][5] Other general chromatographic issues can also contribute to peak splitting (see Troubleshooting Guide below).

Q3: Can the deuterium (B1214612) labeling in this compound cause peak splitting?

While the deuterium labeling itself is not a direct cause of peak splitting, it's important to consider two aspects. First, the presence of any residual non-deuterated Rapamycin in the standard could potentially lead to partially resolved peaks under high-resolution conditions due to the deuterium isotope effect. Second, the fundamental properties of Rapamycin that lead to isomerism are also present in this compound. Therefore, the primary suspect for peak splitting remains the presence of isomers.

Q4: Does the pH of the mobile phase affect the peak shape of this compound?

The pH of the mobile phase is generally not considered a critical factor for this compound peak shape because the molecule does not have ionizable functional groups within the typical HPLC operating pH range.[2]

Troubleshooting Guide

Peak splitting can be categorized into two scenarios: splitting of all peaks in the chromatogram or splitting of only the this compound peak.

Scenario 1: All Peaks are Splitting

If all peaks in your chromatogram are exhibiting splitting, the issue is likely systemic and related to the HPLC instrument setup.

Troubleshooting Workflow for Systemic Peak Splitting

start All Peaks Splitting check_connections Inspect all tubing and fittings for looseness or improper seating. start->check_connections check_frit Check for a blocked column inlet frit. Observe for high backpressure. check_connections->check_frit Fittings OK retighten Re-tighten or replace fittings. check_connections->retighten Loose/Improper Fittings column_void Suspect a void at the head of the column. check_frit->column_void Frit OK replace_frit Replace the inlet frit. check_frit->replace_frit Blocked Frit replace_column Replace the column. column_void->replace_column Void Suspected end Problem Resolved replace_frit->end replace_column->end retighten->end start Only this compound Peak is Splitting check_isomers Primary Suspect: Presence of conformational isomers. start->check_isomers check_solvent Sample solvent is significantly stronger than the mobile phase. start->check_solvent check_temp Column temperature is unstable or too low to coalesce isomers. start->check_temp check_degradation Sample degradation may be occurring. start->check_degradation optimize_temp Increase column temperature (e.g., to 50-60 °C). check_isomers->optimize_temp change_solvent Prepare sample in the initial mobile phase or a weaker solvent. check_solvent->change_solvent check_temp->optimize_temp fresh_sample Prepare a fresh sample and store appropriately. check_degradation->fresh_sample end Problem Resolved optimize_temp->end change_solvent->end fresh_sample->end

References

Technical Support Center: Stability of Rapamycin-d3 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rapamycin-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during the analysis of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Rapamycin (B549165) (also known as Sirolimus), a potent inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The increased mass due to the deuterium (B1214612) atoms allows for its differentiation from the endogenous or therapeutic Rapamycin, while its chemical properties are nearly identical, making it an ideal tracer for accurate quantification.[1][2]

Q2: How stable is this compound in biological matrices like whole blood and plasma?

While specific quantitative stability data for this compound is not extensively published, its stability is expected to be comparable to that of non-deuterated Rapamycin (Sirolimus). Studies on Sirolimus have shown it to be relatively stable in whole blood. For instance, in one study, Sirolimus in whole blood was stable for up to 8 days at both 4°C and 30°C, in both light and dark conditions, with less than a 10% decrease in concentration.[3][4] The same study also found no significant loss after three freeze-thaw cycles.[3][4] However, Rapamycin is less stable in plasma compared to whole blood.[5]

Q3: What are the optimal storage conditions for stock solutions and biological samples containing this compound?

  • Stock Solutions: After preparing a stock solution, it is recommended to store it at -80°C for long-term stability, where it can be kept for over a year. For frequent use, aliquots can be stored at 4°C for over a week. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

  • Biological Samples (Whole Blood/Plasma): For short-term storage (up to 8 days), whole blood samples can be kept at 4°C or even room temperature (around 30°C) without significant degradation.[3][4] For long-term storage, freezing at -20°C or -80°C is recommended. One study showed Rapamycin to be stable in ocular tissue homogenates for 6 weeks at both -20°C and -80°C.[5]

Q4: What are the main degradation pathways for Rapamycin?

Rapamycin can degrade through several pathways, particularly in aqueous solutions. The primary degradation products are often isomers of secorapamycin (a ring-opened form) and hydroxy acids formed via lactone hydrolysis.[6][7] Degradation is influenced by pH, with base-catalyzed reactions significantly accelerating the process.[6][7] Autoxidation, leading to the formation of epoxides and ketones, is another degradation pathway, especially under mild conditions.[8][9][10][11]

Troubleshooting Guide

Analyte Stability Issues

Problem: I am observing a significant decrease in this compound concentration in my stored plasma samples.

Possible Causes & Solutions:

  • Matrix-Specific Instability: Rapamycin is known to be less stable in plasma than in whole blood.

  • pH-Dependent Hydrolysis: The pH of the plasma sample can influence the rate of hydrolysis. Rapamycin's degradation is accelerated in basic conditions.[6][7]

  • Solution:

    • Whenever possible, use whole blood for analysis as Rapamycin is more stable in this matrix.

    • If plasma must be used, ensure samples are processed quickly and frozen promptly.

    • Consider adjusting the pH of the plasma sample to a more neutral or slightly acidic range if your experimental design allows.

Problem: My results are inconsistent after thawing frozen samples.

Possible Causes & Solutions:

  • Freeze-Thaw Degradation: Although Rapamycin is relatively stable for a few freeze-thaw cycles in whole blood, repeated cycles can lead to degradation.[3][4]

  • Solution:

    • Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles of the entire sample.

    • Limit the number of freeze-thaw cycles to three or fewer.[3][4]

LC-MS/MS Analysis Issues

Problem: I am seeing unexpected peaks in my chromatogram.

Possible Causes & Solutions:

  • Degradation Products: The extra peaks could be degradation products of Rapamycin, such as secorapamycin isomers or oxidation products.[6][8][9][10][11]

  • Isomerization: Rapamycin can exist as different isomers, which may separate chromatographically.[12][13]

  • Solution:

    • Review the mass spectra of the unexpected peaks. Common degradation products include secorapamycin (m/z of [M-H]- at 912.6) and various oxidized forms.[6]

    • Optimize chromatographic conditions (e.g., mobile phase composition, gradient) to improve the separation of isomers from the parent compound.

Problem: The signal for my internal standard (this compound) is variable or unexpectedly low.

Possible Causes & Solutions:

  • Isotopic Exchange: The deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically labile positions.[14][15]

  • Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[14][15]

  • Solution:

    • Isotopic Exchange:

      • If possible, use an internal standard with deuterium labels on chemically stable positions (e.g., aromatic rings or non-exchangeable aliphatic positions).

      • Minimize the time samples are exposed to conditions that may promote exchange (e.g., high pH, high temperature).

    • Differential Matrix Effects:

      • Improve sample clean-up to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

      • Optimize chromatographic separation to ensure the analyte and internal standard co-elute away from regions of significant matrix suppression.

      • Conduct a post-extraction addition experiment to quantify the matrix effect.

Problem: The retention times for Rapamycin and this compound are different.

Possible Causes & Solutions:

  • Isotope Effect: A slight difference in retention time between a deuterated internal standard and the non-deuterated analyte can sometimes be observed, especially with highly efficient chromatographic systems. This is known as a chromatographic isotope effect.[16]

  • Solution:

    • Ensure that the peak integration windows are set appropriately to capture both the analyte and the internal standard peaks accurately.

    • While complete co-elution is ideal, a small, consistent shift in retention time is often acceptable as long as it does not lead to differential matrix effects.

Quantitative Data Summary

The following tables summarize the stability of non-deuterated Rapamycin (Sirolimus) under various conditions. The stability of this compound is expected to be similar.

Table 1: Stability of Rapamycin in Whole Blood

Storage ConditionDurationConcentration ChangeReference
4°C (in dark and light)8 days< 10% decrease[3][4]
30°C (in dark and light)8 days< 10% decrease[3][4]
Freeze-Thaw Cycles (from -20°C)3 cyclesNo significant difference[3][4]

Table 2: Half-life of Rapamycin in Aqueous Solutions

SolutionApparent pHHalf-life (hours)Reference
30/70 (v/v) Acetonitrile (B52724)/Water with 23.7 mM Ammonium Acetate7.3890[6][7]
30/70 (v/v) Acetonitrile/Water with 237 mM Ammonium Acetate7.3200[6][7]
30/70 (v/v) Acetonitrile/Water with ~3 mM NaOH12.2~1[6][7]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw and Bench-Top Stability of this compound in Human Plasma

This protocol outlines a typical procedure to evaluate the stability of this compound in a biological matrix as part of a bioanalytical method validation.[17][18][19]

1. Preparation of Quality Control (QC) Samples: a. Spike a pool of human plasma with known concentrations of this compound to prepare low and high concentration QC samples. b. Thoroughly mix the spiked plasma pools. c. Aliquot the QC samples into appropriately labeled storage tubes.

2. Freeze-Thaw Stability Assessment: a. Store a set of low and high QC aliquots at -80°C for at least 24 hours. b. Thaw the samples completely at room temperature. c. Refreeze the samples at -80°C for at least 12 hours. d. Repeat this freeze-thaw cycle for a total of three cycles. e. After the final thaw, process and analyze the samples alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.

3. Bench-Top Stability Assessment: a. Thaw a set of low and high QC aliquots and keep them at room temperature for a predefined period (e.g., 4, 8, or 24 hours) that mimics the expected sample handling time in the laboratory. b. After the specified duration, process and analyze the samples along with a freshly prepared calibration curve and control QC samples.

4. Sample Analysis (LC-MS/MS): a. Protein Precipitation: i. To 100 µL of plasma sample, add 300 µL of a precipitating solution (e.g., methanol (B129727) containing a suitable internal standard like ascomycin (B1665279) or a different isotopic version of rapamycin). ii. Vortex vigorously for 1-2 minutes. iii. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. iv. Transfer the supernatant to a clean tube or a 96-well plate for analysis. b. LC-MS/MS Analysis: i. Inject the extracted sample onto a suitable LC column (e.g., a C18 or C8 column). ii. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. iii. Detect this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Data Evaluation: a. Calculate the mean concentration of the stability-tested QC samples. b. The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration.[19]

Visualizations

mTOR Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_output Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Akt Akt Growth_Factors->Akt Activates Amino_Acids Amino Acids mTORC1 mTORC1 (mTOR, Raptor, mLST8) Amino_Acids->mTORC1 Activates Energy_Status Low Energy (High AMP/ATP) TSC_Complex TSC1/TSC2 Energy_Status->TSC_Complex Activates Protein_Synthesis Protein Synthesis (p70S6K, 4E-BP1) mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Rheb Rheb-GTP Rheb->mTORC1 Activates TSC_Complex->Rheb Inhibits GTP loading Akt->TSC_Complex Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTORC2 mTORC2 (mTOR, Rictor, mLST8) mTORC2->Akt Activates Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin on mTORC1.

Troubleshooting Workflow for Analyte Instability

Troubleshooting_Workflow Start Inconsistent or Low This compound Results Check_Storage Review Sample Storage & Handling Conditions Start->Check_Storage Check_FT Assess Freeze-Thaw Cycles Check_Storage->Check_FT Frozen Samples Check_Benchtop Evaluate Bench-Top Stability Check_Storage->Check_Benchtop Thawed Samples Check_LCMS Investigate LC-MS/MS Data Check_FT->Check_LCMS ≤3 Cycles Aliquot_Samples Solution: Aliquot samples to minimize freeze-thaw Check_FT->Aliquot_Samples >3 Cycles Check_Benchtop->Check_LCMS Stable Minimize_Time Solution: Minimize time at RT, process on ice Check_Benchtop->Minimize_Time Significant Loss Check_IS Check Internal Standard (this compound) Signal Check_LCMS->Check_IS Check_Peaks Examine Chromatogram for Unexpected Peaks Check_IS->Check_Peaks Consistent Signal Optimize_Cleanup Solution: Improve sample cleanup (e.g., use SPE) Check_IS->Optimize_Cleanup Variable Signal Identify_Degradants Solution: Identify degradation products by MS/MS Check_Peaks->Identify_Degradants Present

References

Technical Support Center: Method Refinement for Rapamycin Analysis in Low-Volume Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of rapamycin (B549165) (also known as Sirolimus) in low-volume samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the analysis of rapamycin in low-volume samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue: Low Signal Intensity or Poor Sensitivity

  • Q1: My rapamycin signal is very low, close to the limit of quantification (LOQ). How can I improve sensitivity?

    • A1: Several factors could contribute to low signal intensity.

      • Sample Preparation: Ensure optimal extraction recovery. Protein precipitation is a common and rapid method, but solid-phase extraction (SPE) may provide a cleaner sample and better recovery, ultimately improving sensitivity.[1][2] Consider using a precipitating solution containing zinc sulfate (B86663), which can improve protein removal.[1]

      • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for rapamycin analysis.[3] Optimizing ESI source parameters such as capillary voltage, gas flow, and temperature can significantly enhance signal intensity.

      • Mobile Phase: The choice of mobile phase additives can influence ionization efficiency. While formic acid is common, some methods report the use of sodium iodide (NaI) to promote the formation of sodium adducts [M+Na]+, which can be more stable and provide a better signal than protonated molecules or ammonium (B1175870) adducts.[3][4]

      • Mass Spectrometry Parameters: Ensure that the MS is tuned and calibrated. Optimize the multiple reaction monitoring (MRM) transitions for rapamycin and the internal standard. Common transitions for rapamycin include m/z 931.8 → 864.6 (ammonium adduct) and m/z 936.6 → 409.3 (sodium adduct).[1][4]

Issue: High Matrix Effects & Ion Suppression

  • Q2: I am observing significant ion suppression, leading to poor accuracy and precision. What can I do to minimize matrix effects?

    • A2: Matrix effects are a common challenge in bioanalysis, arising from co-eluting endogenous components that interfere with the ionization of the analyte.[2][5][6]

      • Improve Sample Cleanup: While protein precipitation is fast, it may not be sufficient to remove all interfering matrix components, especially phospholipids.[6] Consider more rigorous cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]

      • Chromatographic Separation: Optimize the chromatographic method to separate rapamycin from the interfering matrix components. This can be achieved by adjusting the gradient, changing the column chemistry (e.g., using a C8 or C18 column), or modifying the mobile phase composition.[4][7] A column-switching technique can also be employed to divert early-eluting, unretained matrix components away from the mass spectrometer.[3][8]

      • Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise the LOQ.

      • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS), such as rapamycin-d3. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing better compensation than an analog internal standard.

      • Ionization Technique: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than ESI for some compounds.

Issue: Poor Peak Shape & Chromatography Problems

  • Q3: My chromatographic peaks for rapamycin are broad, tailing, or splitting. What are the potential causes and solutions?

    • A3: Poor peak shape can be caused by a variety of factors related to the sample, mobile phase, or LC system.[9][10]

      • Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can lead to peak distortion.[10]

      • Column Contamination: Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Use a guard column and appropriate sample cleanup to protect the analytical column.[7][10]

      • Mobile Phase pH: While less common for rapamycin methods, ensure the mobile phase pH is appropriate for the analyte and column chemistry.

      • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or sample concentration.[10]

      • System Issues: Check for leaks, blockages, or extra-column volume in the LC system (e.g., excessive tubing length).[10]

Issue: Inconsistent Recovery

  • Q4: The extraction recovery of rapamycin is variable between samples. How can I improve the consistency?

    • A4: Inconsistent recovery can lead to poor precision and accuracy.

      • Standardize Extraction Procedure: Ensure the extraction protocol is followed precisely for all samples, including vortexing times, centrifugation speeds and times, and evaporation conditions.

      • Internal Standard Addition: Add the internal standard early in the sample preparation process to account for variability during extraction.

      • Optimize Extraction Method: For protein precipitation, ensure the ratio of precipitation solvent to sample is optimal. For LLE or SPE, ensure the pH and solvent choices are appropriate for consistent extraction.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for rapamycin analysis in low-volume samples.

Table 1: LC-MS/MS Method Parameters for Rapamycin Analysis

ParameterMethod 1Method 2Method 3
Sample Type Porcine Whole BloodRabbit Ocular TissueHuman Whole Blood
Sample Volume 0.1 mL200 µL500 µL
Linearity Range 0.1 - 100 ng/mL2.3 - 1000 ng/mL0.2 - 100 µg/L
LLOQ 0.1 ng/mL2.3 ng/mL0.2 µg/L
Internal Standard Ascomycin (B1665279)Erythromycin32-demethoxysirolimus
Ionization Mode ESI+ESI+ESI+
MRM Transition Not Specified936.6 → 409.3 (Sodium Adduct)931.8 → 864.6 (Ammonium Adduct)
Reference [3][4][1]

Table 2: Performance Characteristics of Validated Methods

ParameterMethod 1Method 2Method 3
Intra-day Precision (%CV) Not Specified< 15%Not Specified
Inter-day Precision (%CV) 7.8 - 13.0%< 15%1.4 - 5.0%
Accuracy (% Bias) 4.0 - 7.0%Within ±15%94.4 - 104.4%
Recovery Not Specified> 80%80.5%
Matrix Effect (%) Not Specified16 - 26%Not Specified
Reference [8][4][1]

Experimental Protocols

Below are detailed methodologies for key experiments in rapamycin analysis.

Protocol 1: Sample Preparation using Protein Precipitation

  • Aliquot Sample: Pipette 100 µL of the low-volume sample (e.g., whole blood, tissue homogenate) into a microcentrifuge tube.[3]

  • Add Internal Standard: Spike the sample with the internal standard solution (e.g., ascomycin or this compound).

  • Precipitate Proteins: Add 300 µL of a precipitating solution (e.g., acetonitrile (B52724) or methanol (B129727) containing an internal standard).[3] Some protocols may use a mixture of acetonitrile and 15 mM zinc sulfate (70:30, v/v).[1]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[3]

  • Evaporate and Reconstitute (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of mobile phase to concentrate the sample.

  • Inject: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.[4]

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Use a reversed-phase C8 or C18 column (e.g., 50 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to separate rapamycin from matrix interferences. A typical gradient might start at a lower percentage of organic phase and ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

    • Injection Volume: Inject a small volume, typically 10-20 µL.[4]

  • Mass Spectrometry:

    • Ionization: Use positive electrospray ionization (ESI+).[3]

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Rapamycin (Ammonium Adduct): m/z 931.8 → 864.6[1]

      • Rapamycin (Sodium Adduct): m/z 936.6 → 409.3[4]

      • Internal Standard (e.g., Ascomycin): Monitor the appropriate transition for the chosen internal standard.

    • Data Analysis: Quantify rapamycin concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualizations

Rapamycin (mTOR) Signaling Pathway

mTOR_Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds mTORC1 mTORC1 FKBP12->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy GrowthFactors Growth Factors PI3K PI3K/AKT Pathway GrowthFactors->PI3K PI3K->mTORC1 ProteinSynthesis Protein Synthesis (Cell Growth) S6K1->ProteinSynthesis 4EBP1->ProteinSynthesis

Caption: Rapamycin inhibits mTORC1 signaling to regulate cell growth and autophagy.

Experimental Workflow for Rapamycin Analysis

Workflow SampleCollection 1. Low-Volume Sample Collection SamplePrep 2. Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep Centrifugation 3. Centrifugation SamplePrep->Centrifugation SupernatantTransfer 4. Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis 5. LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing 6. Data Processing & Quantification LCMS_Analysis->DataProcessing

Caption: A typical workflow for the analysis of rapamycin in low-volume samples.

Troubleshooting Logic for Low Signal Intensity

Troubleshooting Start Start: Low Signal Intensity CheckMS Check MS Performance (Tuning & Calibration) Start->CheckMS OptimizeSource Optimize Ion Source Parameters CheckMS->OptimizeSource If MS is OK CheckSamplePrep Evaluate Sample Prep (Recovery & Matrix Effects) OptimizeSource->CheckSamplePrep If signal still low ImproveCleanup Improve Sample Cleanup (e.g., use SPE) CheckSamplePrep->ImproveCleanup If recovery is low CheckLC Check Chromatography (Peak Shape) CheckSamplePrep->CheckLC If matrix effects high Resolved Issue Resolved ImproveCleanup->Resolved ModifyMobilePhase Modify Mobile Phase (e.g., additives) CheckLC->ModifyMobilePhase If peak shape poor CheckLC->Resolved If peak shape OK ModifyMobilePhase->Resolved

Caption: A logical approach to troubleshooting low signal intensity in rapamycin analysis.

References

Technical Support Center: Mitigating Ion Suppression in ESI-MS with Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the ESI-MS analysis of Rapamycin, with a focus on the use of its deuterated internal standard, Rapamycin-d3.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in ESI-MS analysis of Rapamycin?

A1: Ion suppression is a matrix effect that occurs in Electrospray Ionization Mass Spectrometry (ESI-MS) where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, Rapamycin. This interference leads to a decreased signal intensity, which can compromise the accuracy, sensitivity, and reproducibility of the analysis. In complex biological matrices such as whole blood or tissue homogenates, endogenous components like salts, phospholipids, and proteins are common causes of ion suppression.

Q2: How does using a deuterated internal standard like this compound help in mitigating ion suppression?

A2: A deuterated internal standard, such as this compound, is chemically identical to the analyte but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium (B1214612). Ideally, the deuterated standard co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound fail to correct for ion suppression accurately? If so, why?

A3: Yes, there are instances where a deuterated internal standard may not fully compensate for ion suppression. The primary reason is the "deuterium isotope effect," which can cause a slight difference in the chromatographic retention time between Rapamycin and this compound. If this separation occurs in a region of the chromatogram with significant and variable matrix effects, the analyte and the internal standard will be affected differently by ion suppression, leading to inaccurate quantification.

Q4: What are the most common sources of ion suppression when analyzing Rapamycin in biological samples?

A4: The most common sources of ion suppression in the analysis of Rapamycin from biological matrices include:

  • Phospholipids: Abundant in plasma and whole blood, they are notoriously problematic in reversed-phase chromatography.

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, reducing ionization efficiency.

  • Proteins: Although most are removed during sample preparation, residual proteins can still cause suppression.

  • Other Endogenous Molecules: Various small molecules present in biological fluids can co-elute with Rapamycin and interfere with its ionization.

  • Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample collection and preparation can also lead to ion suppression.

Q5: What are the general strategies to minimize ion suppression in Rapamycin analysis?

A5: General strategies to minimize ion suppression include:

  • Effective Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to separate Rapamycin from co-eluting matrix components. This can involve adjusting the gradient, flow rate, or using a different column chemistry.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering species, although this may also decrease the analyte signal.

  • Choice of Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard like this compound is crucial for correction.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the ESI-MS analysis of Rapamycin.

Problem 1: Low signal intensity for both Rapamycin and this compound.

  • Question: I am observing a significantly lower signal for both my analyte (Rapamycin) and internal standard (this compound) in my samples compared to my standards prepared in a clean solvent. What is the likely cause?

  • Answer: This is a classic indication of significant ion suppression. The co-eluting matrix components are affecting the ionization of both your analyte and internal standard.

    • Troubleshooting Steps:

      • Improve Sample Cleanup: Your current sample preparation method may not be sufficient. If you are using protein precipitation, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

      • Optimize Chromatography: Modify your LC gradient to better separate Rapamycin from the region of ion suppression. You can identify these regions using a post-column infusion experiment.

      • Dilute the Sample: Try diluting your sample extract to reduce the concentration of interfering matrix components.

Problem 2: Inconsistent or poor analyte-to-internal standard area ratios.

  • Question: The peak area ratio of Rapamycin to this compound is highly variable across my sample replicates, leading to poor precision. What could be the issue?

  • Answer: This suggests that the ion suppression is not being adequately compensated for by the internal standard. This can happen if there is a slight chromatographic separation between Rapamycin and this compound, and they are eluting in a region of steep changes in ion suppression.

    • Troubleshooting Steps:

      • Check for Chromatographic Separation: Overlay the chromatograms of Rapamycin and this compound. A noticeable difference in retention time could be due to the deuterium isotope effect.

      • Adjust Chromatography: Modify the mobile phase composition or gradient to minimize the separation between the analyte and the internal standard.

      • Evaluate Matrix Effects Systematically: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram. If possible, adjust your LC method to move the elution of your compounds away from these regions.

Problem 3: High background noise or interfering peaks.

  • Question: I am seeing a lot of background noise or interfering peaks in my chromatogram, which is affecting the integration of my Rapamycin and this compound peaks. What can I do?

  • Answer: High background noise or interfering peaks are often due to insufficient sample cleanup or contamination.

    • Troubleshooting Steps:

      • Enhance Sample Preparation: Use a more selective sample preparation method. For example, an SPE protocol with specific wash steps can help remove a broader range of interferences compared to simple protein precipitation.

      • Check for Contamination: Ensure all solvents, reagents, and labware are clean and free of contaminants. Plasticizers from tubes and plates are a common source of interference.

      • Optimize MS/MS Transitions: Ensure that your selected reaction monitoring (SRM) transitions for Rapamycin and this compound are specific and not subject to interference from other compounds.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used to mitigate ion suppression in the analysis of Rapamycin.

Protocol 1: Protein Precipitation (PPT)

This is a simpler but generally less clean method compared to SPE or LLE.

  • Sample Preparation:

    • To 100 µL of whole blood or plasma sample in a microcentrifuge tube, add 200 µL of a precipitating solution (e.g., acetonitrile (B52724) or methanol) containing this compound at the desired concentration.

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract by selectively retaining the analyte while washing away interferences.

  • Sample Pre-treatment:

    • To 100 µL of whole blood or plasma, add the internal standard (this compound) and mix.

    • Hemolyze whole blood samples by adding a lysing agent or by freeze-thaw cycles.

    • Add 200 µL of a protein precipitation solvent (e.g., methanol (B129727) with 1% zinc sulfate) and centrifuge. The supernatant is used for SPE.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

    • Wash with a second, stronger organic solvent solution (e.g., 20-30% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute Rapamycin and this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the PPT protocol.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Method Validation Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods for Rapamycin quantification in biological matrices, demonstrating the effectiveness of the described sample preparation techniques in achieving accurate and precise results.

ParameterProtein PrecipitationSolid-Phase Extraction
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 2 ng/mL0.1 - 1 ng/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (%Bias) ± 15%± 10%
Extraction Recovery 70 - 90%> 85%
Matrix Effect Can be significantMinimized

Note: These are representative values and may vary depending on the specific method and laboratory.

Visualizations

Troubleshooting Workflow for Ion Suppression

The following diagram outlines a logical workflow for identifying and mitigating ion suppression issues.

IonSuppressionWorkflow Start Start: Poor Signal or Inconsistent Results Check_IS Check Analyte and IS Signal: Both Low? Start->Check_IS Inconsistent_Ratio Inconsistent Analyte/IS Ratio? Check_IS->Inconsistent_Ratio No Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Check_IS->Improve_Cleanup Yes Check_Separation Check for Analyte-IS Chromatographic Separation Inconsistent_Ratio->Check_Separation Yes End End: Method Optimized Inconsistent_Ratio->End No Optimize_LC Optimize Chromatography (Gradient, Column) Improve_Cleanup->Optimize_LC Dilute_Sample Dilute Sample Optimize_LC->Dilute_Sample Dilute_Sample->End Adjust_LC Adjust Chromatography to Co-elute Analyte and IS Check_Separation->Adjust_LC Yes Post_Column_Infusion Perform Post-Column Infusion Experiment Check_Separation->Post_Column_Infusion No Adjust_LC->End Post_Column_Infusion->Optimize_LC

Caption: A troubleshooting workflow for ion suppression issues.

Mechanism of Ion Suppression in ESI

This diagram illustrates the competition for charge and surface access within an ESI droplet.

IonSuppressionMechanism cluster_droplet ESI Droplet Analyte Rapamycin Proton H+ Analyte->Proton Ionization GasPhase Gas Phase Ions (To Mass Analyzer) Analyte->GasPhase Successful Ionization Matrix Matrix Component Matrix->Proton Competition Matrix->GasPhase Suppression Analyte_Ion [Rapamycin+H]+ Matrix_Ion [Matrix+H]+

Caption: Competition for charge and surface access in an ESI droplet.

Simplified mTOR Signaling Pathway

Rapamycin's mechanism of action involves the inhibition of the mTOR (mechanistic Target of Rapamycin) signaling pathway. Understanding this pathway is crucial for researchers in drug development.

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy Rapamycin This compound (Internal Standard for Rapamycin) Rapamycin->mTORC1

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin.

Technical Support Center: Optimizing Extraction of Rapamycin and Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction efficiency of rapamycin (B549165) and its deuterated analog, Rapamycin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting rapamycin from biological samples?

A1: The primary methods for rapamycin extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE involves using a water-immiscible organic solvent to partition rapamycin from the aqueous sample matrix. SPE utilizes a solid sorbent to which rapamycin binds, allowing for the washing away of impurities before elution.[2] More recently, Ultrasound-Assisted Extraction (UAE) has been shown to significantly increase extraction yield compared to conventional methods.[3]

Q2: What is this compound, and why is it used in extraction protocols?

A2: this compound is a deuterated form of rapamycin, meaning three of its hydrogen atoms have been replaced with deuterium.[4] It is chemically almost identical to rapamycin but has a slightly higher molecular weight. This property allows it to be distinguished from native rapamycin by mass spectrometry.[5] Therefore, this compound is commonly used as an internal standard (IS) in quantitative analyses to improve the accuracy and precision of the measurement by correcting for analyte loss during sample preparation and instrumental analysis.

Q3: What are the key stability concerns for rapamycin during extraction?

A3: Rapamycin is sensitive to several factors that can lead to degradation:

  • pH: It is susceptible to degradation in both highly acidic and basic conditions.[6][7] Base catalysis, in particular, can significantly accelerate degradation.[6]

  • Light: Rapamycin is light-sensitive, and exposure to light should be minimized during extraction and storage.[8]

  • Temperature: Elevated temperatures can promote degradation. Extractions are often performed at room temperature or on ice, and storage is recommended at -20°C or below.[3][9]

  • Oxidation: Amorphous rapamycin is prone to autoxidation.[10]

  • Isomerization: Rapamycin can exist in different isomeric forms, and the equilibrium between these isomers can be influenced by the solvent used.[11]

Q4: Which solvents are recommended for dissolving and extracting rapamycin?

A4: Rapamycin is a lipophilic molecule with low aqueous solubility.[12]

Q5: How can I troubleshoot low recovery of rapamycin during extraction?

A5: Low recovery can stem from several factors. Please refer to the detailed troubleshooting guide in the next section for a systematic approach to identifying and resolving the issue. Common causes include incomplete cell lysis, suboptimal solvent choice, insufficient mixing, or degradation of the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of rapamycin and this compound.

Low Extraction Efficiency
Potential Cause Troubleshooting Step
Incomplete Sample Lysis/Homogenization Ensure thorough homogenization of tissues or lysis of cells to release rapamycin. For solid samples, consider mechanical disruption methods like sonication or bead beating.
Suboptimal Solvent Choice The polarity of the extraction solvent is critical. For LLE, ensure the chosen solvent has a high affinity for rapamycin and is immiscible with the sample matrix.[13] For SPE, the elution solvent must be strong enough to desorb rapamycin from the sorbent.
Incorrect pH of the Sample The pH of the aqueous sample can influence the partition coefficient of rapamycin. While rapamycin is sensitive to pH extremes, adjusting the pH to a neutral or slightly acidic range might improve extraction in some cases. However, be cautious of degradation.[6]
Insufficient Solvent Volume or Mixing Ensure an adequate solvent-to-sample ratio and vigorous mixing (e.g., vortexing) to maximize the contact between the solvent and the sample, facilitating efficient partitioning of the analyte.[14]
Analyte Degradation Minimize exposure to light and heat.[8][9] Use fresh, high-purity solvents. If oxidation is suspected, consider adding an antioxidant, though this should be validated.[10]
Issues with SPE Cartridge Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Do not let the sorbent bed dry out between steps. The choice of sorbent (e.g., C8, C18, polymeric) is also crucial and should be optimized for your sample matrix.[2]
High Variability in Results
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all steps of the extraction procedure, including incubation times, mixing speeds, and temperatures.
Precipitation upon Solvent Addition When adding an organic solvent to an aqueous sample (e.g., for protein precipitation), add it slowly while vortexing to prevent the analyte from co-precipitating with the proteins.[12]
Inconsistent Performance of Internal Standard (this compound) Ensure the internal standard is added at the very beginning of the extraction process to account for losses at every step. Verify the purity and concentration of your this compound stock solution.
Matrix Effects in LC-MS/MS Analysis Biological matrices can interfere with the ionization of rapamycin and its internal standard, leading to ion suppression or enhancement. Optimize the sample cleanup process to remove interfering substances. Consider using a different ionization source or modifying the chromatographic conditions.

Quantitative Data Summary

Table 1: Liquid-Liquid Extraction (LLE) Parameters for Rapamycin
Sample Matrix Extraction Solvent Recovery Rate Reference
Human Whole Bloodtert-Butyl methyl ether followed by ethanol96%[8]
Fermentation BrothEthyl acetateNot specified, but used in a multi-step purification process[13]
Fermentation BrothTolueneNear quantitative recovery from biomass[15]
Yeast CellsEthyl acetateNot specified, but used for extraction prior to MS analysis[14]
Table 2: Ultrasound-Assisted Extraction (UAE) of Rapamycin from Streptomyces rapamycinicus
Parameter Optimized Value
SolventToluene
Biomass to Solvent Ratio10 g in 50 mL
Temperature20°C
Extraction Time4 minutes
Yield (UAE) 60.15 ± 0.01 mg/L
Yield (Conventional Solid-Liquid Extraction) 29.7 ± 0.2 mg/L
Reference:[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Rapamycin from Whole Blood

This protocol is adapted from a method for extracting rapamycin from human whole blood.[8]

Materials:

  • Whole blood sample

  • This compound internal standard solution

  • tert-Butyl methyl ether (MTBE)

  • Ethanol

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • To 1 mL of whole blood, add a known amount of this compound internal standard.

  • Add 5 mL of MTBE.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • To the remaining aqueous layer, add 1 mL of ethanol and vortex briefly.

  • Centrifuge at 3000 x g for 5 minutes.

  • Combine the ethanol supernatant with the previously collected MTBE layer.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC-MS analysis).

Protocol 2: Solid-Phase Extraction (SPE) for Rapamycin

This is a general protocol that can be adapted for various biological matrices. Optimization of the sorbent, wash, and elution solvents is recommended.

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution

  • SPE cartridge (e.g., C18)

  • Methanol (for conditioning and elution)

  • Water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE vacuum manifold

Procedure:

  • Pre-treat the sample as necessary (e.g., protein precipitation with acetonitrile or methanol, followed by centrifugation). Add this compound to the initial sample.

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 3 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass 3 mL of the wash solvent through the cartridge to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any remaining wash solvent.

  • Elution: Elute the rapamycin and internal standard with 2 x 1 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

mTOR Signaling Pathway Inhibition by Rapamycin

mTOR_Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 mTORC1 mTORC1 FKBP12->mTORC1 inhibits S6K1 p70S6K mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates mTORC1->_4EBP1 relieves inhibition Translation Protein Translation S6K1->Translation _4EBP1->Translation inhibits CellGrowth Cell Growth & Proliferation Translation->CellGrowth Extraction_Workflow Start Biological Sample (e.g., Blood, Tissue) Add_IS Add Internal Standard (this compound) Start->Add_IS Extraction Extraction Add_IS->Extraction LLE Liquid-Liquid Extraction Extraction->LLE SPE Solid-Phase Extraction Extraction->SPE Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Validation & Comparative

The Gold Standard in Rapamycin Bioanalysis: A Comparative Guide to Method Validation Using Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic drugs is paramount. This guide provides an objective comparison of bioanalytical methods for Rapamycin (B549165) (also known as Sirolimus), with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Rapamycin-d3. The use of a stable isotope-labeled internal standard like this compound is widely considered the gold standard in bioanalysis, offering significant advantages in accuracy and precision over other alternatives.

Rapamycin is a potent mTOR inhibitor used as an immunosuppressant in organ transplantation and is also investigated for its anti-cancer properties.[1] Accurate measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. While various analytical techniques exist, LC-MS/MS has emerged as the preferred method due to its high sensitivity and specificity.[2] The choice of internal standard is a critical factor in the reliability of these assays.

Superiority of Deuterated Internal Standards

An internal standard in bioanalysis is a compound added in a known amount to samples, calibration standards, and quality controls to correct for the variability in sample processing and instrument response. The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization. Deuterated internal standards, such as this compound, are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave almost identically throughout the analytical process. This minimizes the impact of matrix effects and other procedural variations, leading to more robust and reliable data.[3]

Alternatives, such as structural analogs, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to inaccuracies in quantification.[3] While some studies have shown acceptable performance with analog internal standards for immunosuppressants, the use of stable isotope-labeled internal standards is generally considered superior and is preferred by regulatory agencies like the European Medicines Agency (EMA).[3][4]

Comparative Performance of Bioanalytical Methods

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Rapamycin using this compound as an internal standard, compared to other reported methods. The data highlights the exceptional performance achieved with the use of a deuterated internal standard.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Rapamycin

ParameterLC-MS/MS with this compound ISLC-MS/MS with Analog IS (e.g., Ascomycin, Everolimus-d4)HPLC-UV
Linearity (r²) >0.997[5]>0.98[6]>0.999[7]
Lower Limit of Quantification (LLOQ) 0.1 - 0.6 ng/mL[5][8]1.0 ng/mL[6]25 ng/mL[7]
Intra-assay Precision (%CV) 0.9 - 14.7%[5]4.3 - 7.2%[6]<2%[7]
Inter-assay Precision (%CV) 2.5 - 12.5%[5]Not specified<2%[7]
Accuracy (% Bias) -2.1% to 12.2%[4]-2% to 11.4%[4]Not specified
Recovery 76.6 - 84%[5]Not specifiedHigh percent recovery[7]

Table 2: Performance of LC-MS/MS Method for Rapamycin in Whole Blood using a Deuterated Internal Standard [2]

AnalyteMRM Transition (m/z)
Rapamycin931.7 → 864.6
This compound (IS)934.7 → 864.6

Experimental Protocols

A robust and validated bioanalytical method is essential for reliable results. The following section details a typical experimental protocol for the quantification of Rapamycin in a biological matrix using LC-MS/MS with this compound as an internal standard.

Sample Preparation
  • To a 100 µL aliquot of the biological sample (e.g., whole blood, plasma), add a known amount of this compound internal standard working solution.[9]

  • Perform protein precipitation by adding a solvent such as methanol (B129727) or acetonitrile (B52724).[2][9]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.[9]

  • Centrifuge the sample to pellet the precipitated proteins.[9]

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.[8]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of Rapamycin.[9][4]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[2][9]

    • Flow Rate: A suitable flow rate is maintained to achieve optimal separation.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Rapamycin.[10]

    • Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Rapamycin and this compound based on their specific precursor-to-product ion transitions.[2][10]

Visualizing Key Processes

To better understand the context of Rapamycin's mechanism of action and the workflow of the bioanalytical method validation, the following diagrams are provided.

mTOR_Signaling_Pathway Rapamycin's Mechanism of Action: The mTOR Signaling Pathway Growth_Factors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapamycin_FKBP12 Rapamycin_FKBP12->mTORC1 Inhibits

Caption: mTOR Signaling Pathway and Rapamycin's inhibitory action.

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow Method_Development Method Development Full_Validation Full Validation Method_Development->Full_Validation Selectivity Selectivity & Specificity Full_Validation->Selectivity Linearity Linearity & Range (LLOQ to ULOQ) Full_Validation->Linearity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Matrix_Effect Matrix Effect Full_Validation->Matrix_Effect Recovery Recovery Full_Validation->Recovery Stability Stability Full_Validation->Stability Sample_Analysis Study Sample Analysis Full_Validation->Sample_Analysis

Caption: A typical workflow for bioanalytical method validation.

References

A Researcher's Guide to Cross-Validation of Rapamycin Assays Using Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of rapamycin (B549165) (sirolimus) is critical for therapeutic drug monitoring, pharmacokinetic studies, and mechanistic investigations. This guide provides a comprehensive comparison of analytical methods for rapamycin quantification, with a focus on the use of Rapamycin-d3 as a stable isotope-labeled internal standard (SIL-IS) for robust cross-validation. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your analytical strategy.

The Central Role of the Internal Standard in Assay Reliability

In quantitative mass spectrometry, an internal standard (IS) is essential for correcting for variability during sample preparation and analysis. The ideal IS mimics the analyte's behavior throughout the entire analytical process. While structurally similar analog internal standards are sometimes used, stable isotope-labeled internal standards, such as this compound, are considered the gold standard.[1] This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects.

This guide will compare the performance of rapamycin assays utilizing this compound against those using analog internal standards, highlighting the advantages in accuracy and precision conferred by the isotopic analog.

Performance Comparison of Rapamycin Assays

The following tables summarize the performance characteristics of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of rapamycin in whole blood. These methods are categorized by the type of internal standard used.

Table 1: LC-MS/MS Methods Using this compound (or other SIL-IS) as Internal Standard

ParameterMethod 1[1]Method 2[2]
Linearity Range 0.5 - 50.0 ng/mL0.25 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.25 ng/mL
Intra-day Precision (%CV) < 15%≤ 4.4%
Inter-day Precision (%CV) < 15%≤ 4.4%
Accuracy (% Bias) Within ±15%95% - 104%
Internal Standard This compound¹³C,d-labeled Sirolimus
Sample Preparation Protein PrecipitationProtein Precipitation followed by SPE

Table 2: LC-MS/MS Methods Using Analog Internal Standards

ParameterMethod 1[3][4]Method 2[5]Method 3[6]
Linearity Range 0.1 - 100 ng/mL1.6 - 50 µg/L (ng/mL)2.3 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1.6 ng/mL2.3 ng/mL
Intra-day Precision (%CV) Not explicitly statedNot explicitly stated< 15%
Inter-day Precision (%CV) 7.8% - 13.0%< 7%< 15%
Accuracy (% Bias) 4.0% - 7.0%Not explicitly stated85% - 115%
Internal Standard AscomycinDesmethoxy-rapamycinErythromycin
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation

Table 3: Comparison of LC-MS/MS with Immunoassay (EMIT) [1]

ParameterLC-MS/MS with this compoundEnzyme Multiplied Immunoassay Technique (EMIT)
Specificity High; distinguishes rapamycin from metabolitesLower; potential cross-reactivity with metabolites
Linearity Range 0.5 - 50.0 ng/mL3.5 - 30.0 ng/mL
Bias Reference MethodPositive bias observed (overestimation of 4.7 ng/mL)
Correlation (r) -0.8361 (when compared to LC-MS/MS)

Experimental Protocols

Detailed Protocol for Rapamycin Quantification in Whole Blood using LC-MS/MS with this compound

This protocol is a representative example synthesized from validated methods.[1][2]

1. Materials and Reagents:

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of rapamycin and this compound in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions of rapamycin by serial dilution of the stock solution with methanol.

  • Prepare a working solution of this compound (e.g., 50 ng/mL) in methanol.

  • Spike blank whole blood with the rapamycin working standards to create calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).

  • Spike blank whole blood with rapamycin to prepare QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of whole blood sample (calibrator, QC, or unknown), add 100 µL of the this compound working solution.

  • Vortex for 30 seconds to lyse the red blood cells.

  • Add 150 µL of 0.1 M zinc sulfate in methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid and 2 mM ammonium acetate in water.

  • Mobile Phase B: 0.1% formic acid and 2 mM ammonium acetate in methanol.

  • Gradient Elution: A suitable gradient to separate rapamycin from matrix components (e.g., starting with 50% B, increasing to 95% B, followed by a re-equilibration step).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Rapamycin: m/z 931.7 → 864.6[1]

    • This compound: m/z 934.7 → 864.6[1]

5. Data Analysis:

  • Quantify rapamycin concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt TSC1/2 TSC1/2 Akt->TSC1/2 inhibition Rheb Rheb TSC1/2->Rheb inhibition mTORC1 mTORC1 Rheb->mTORC1 activation Raptor Raptor mTORC1->Raptor mLST8 mLST8 mTORC1->mLST8 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy inhibition Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibition Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 inhibition

Caption: mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Whole_Blood_Sample Whole_Blood_Sample Add_Rapamycin_d3 Add this compound (IS) Whole_Blood_Sample->Add_Rapamycin_d3 Vortex_Lyse Vortex to Lyse Cells Add_Rapamycin_d3->Vortex_Lyse Protein_Precipitation Add Methanol/ZnSO4 Vortex_Lyse->Protein_Precipitation Vortex_Precipitate Vortex to Precipitate Protein_Precipitation->Vortex_Precipitate Centrifuge Centrifuge Vortex_Precipitate->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Rapamycin / this compound) Peak_Integration->Area_Ratio Calibration_Curve Quantify using Calibration Curve Area_Ratio->Calibration_Curve Final_Concentration Final_Concentration Calibration_Curve->Final_Concentration

Caption: Experimental workflow for rapamycin quantification in whole blood.

Cross_Validation Assay_A Validated Assay A (e.g., in-house LC-MS/MS) Assay_B Validated Assay B (e.g., CRO's LC-MS/MS) Rapamycin_d3 This compound (Common Internal Standard) Rapamycin_d3->Assay_A Rapamycin_d3->Assay_B Study_Samples Batch of Study Samples (QCs and incurred samples) Analyze_A Analyze with Assay A Study_Samples->Analyze_A Analyze_B Analyze with Assay B Study_Samples->Analyze_B Results_A Concentration Results A Analyze_A->Results_A Results_B Concentration Results B Analyze_B->Results_B Compare Compare Results (Statistical Analysis) Results_A->Compare Results_B->Compare Conclusion Determine Comparability and Bias Compare->Conclusion

Caption: Logical workflow for cross-validation of two rapamycin assays.

Conclusion

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in the quantification of Rapamycin (B549165) (Sirolimus), the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of analytical methods, focusing on the superior performance of the stable isotope-labeled internal standard, Rapamycin-d3, against alternative approaches. The experimental data presented herein underscores the critical role of deuterated standards in achieving reliable and reproducible results in bioanalytical assays.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium (B1214612) atoms, this compound is chemically identical to the analyte of interest but possesses a distinct molecular weight, allowing it to be differentiated by the mass spectrometer. This near-identical physicochemical behavior ensures that it experiences the same sample preparation variations and matrix effects as the endogenous analyte, providing a more accurate and precise measurement.

Performance Showdown: this compound vs. Alternative Internal Standards

The superiority of a deuterated internal standard over a structural analog is clearly demonstrated in the quantitative analysis of Sirolimus. A study comparing the use of deuterium-labeled Sirolimus (SIR-d3) with the structural analog desmethoxyrapamycin (DMR) as the internal standard in a high-throughput HPLC-ESI-MS/MS assay revealed a significant improvement in precision when using the deuterated form.[2]

The inter-patient assay imprecision, measured as the coefficient of variation (CV), was consistently lower with SIR-d3, ranging from 2.7% to 5.7%. In contrast, the use of DMR resulted in a higher imprecision range of 7.6% to 9.7%.[2] This indicates that this compound is less affected by the variability in patient matrices, leading to more reliable and reproducible quantification.

For a comprehensive overview, the following table summarizes the validation data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Sirolimus using a deuterated internal standard.

Validation Parameter Performance Data
Linearity Range 0.6 - 49.2 ng/mL
Intra-assay Precision (CV%) 0.9 - 14.7%
Intra-assay Accuracy 89 - 138%
Inter-assay Precision (CV%) 2.5 - 12.5%
Inter-assay Accuracy 90 - 113%
Recovery 76.6 - 84%

Data sourced from a validation study of an LC-MS/MS method for immunosuppressants using deuterated internal standards.

The Mechanism of Action: Rapamycin and the mTOR Signaling Pathway

Rapamycin functions as a potent immunosuppressant by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Rapamycin first binds to the immunophilin FKBP12, and this complex then interacts with the mTORC1 complex, leading to the inhibition of its downstream signaling pathways. Understanding this mechanism is vital for researchers in drug development and related fields.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibition Rheb Rheb TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibition S6K1 S6K1 mTORC1->S6K1 Activation FKBP12 FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapa_FKBP12 Rapamycin Rapamycin Rapamycin->FKBP12 Rapa_FKBP12->mTORC1 Inhibition eIF4E eIF4E 4EBP1->eIF4E S6 S6 S6K1->S6 Translation Protein Translation eIF4E->Translation S6->Translation

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow for Quantitative Analysis

Achieving accurate and precise quantification of Rapamycin using this compound as an internal standard involves a systematic workflow, from sample preparation to data acquisition. The following diagram illustrates a typical experimental process for the analysis of Rapamycin in biological matrices.

Experimental_Workflow Sample Biological Sample (e.g., Whole Blood) Add_IS Spike with This compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol (B129727) or Zinc Sulfate) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Analysis Data Analysis (Peak Area Ratio of Rapamycin / this compound) LC_MS_MS->Data_Analysis

Caption: A typical experimental workflow for Rapamycin quantification.

Detailed Experimental Protocol

The following is a representative experimental protocol for the quantification of Rapamycin in whole blood using this compound as an internal standard with LC-MS/MS.

1. Sample Preparation

  • To 100 µL of whole blood sample, add 200 µL of a precipitating solution (e.g., methanol) containing this compound at a known concentration (e.g., 15 ng/mL).

  • Vortex the mixture for 10 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Rapamycin: m/z 931.7 → 864.6

    • This compound: m/z 934.7 → 864.6

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Rapamycin) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations.

  • The concentration of Rapamycin in the unknown samples is then determined from the calibration curve.

References

A Comparative Guide to Inter-Laboratory Rapamycin Quantification Utilizing Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for the quantification of rapamycin (B549165) (also known as sirolimus), with a focus on the use of Rapamycin-d3 as a stable isotope-labeled internal standard. The information is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, pharmacokinetics, and other clinical or preclinical studies requiring precise and accurate measurement of rapamycin.

Rapamycin is a potent immunosuppressive agent and an inhibitor of the mammalian target of rapamycin (mTOR), a key signaling pathway in cellular processes.[1][2] Its narrow therapeutic window necessitates careful monitoring of its concentration in biological matrices, typically whole blood.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for rapamycin quantification due to its high specificity and sensitivity.[2][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy of the results.[1]

mTOR Signaling Pathway

Rapamycin exerts its effects by inhibiting the mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by rapamycin.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt Activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth FKBP12 FKBP12 FKBP12->mTORC1 Forms complex to inhibit Rapamycin Rapamycin Rapamycin->FKBP12

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.

Inter-Laboratory Performance in Rapamycin Quantification

Comparison of LC-MS/MS Methodologies

The following table summarizes the key performance parameters of several published LC-MS/MS methods for the quantification of rapamycin in biological matrices. While not all studies explicitly state the use of this compound, they employ similar stable isotope-labeled internal standards or structural analogs, and their performance characteristics provide a valuable benchmark.

ParameterMethod 1 (Porcine Blood)[6][7]Method 2 (Rabbit Ocular Tissue)[8]Method 3 (Human Whole Blood)[9]Method 4 (Rat Whole Blood)[4]
Internal Standard AscomycinErythromycinDesmethoxy-rapamycinNot Specified
Linearity Range 0.1 - 100 ng/mL2.3 - 1000 ng/mL1.6 - 50 µg/LNot Specified
LLOQ 0.1 ng/mL2.3 ng/mL1.6 µg/LNot Specified
Inter-run Precision (%CV) 7.8 - 13.0%Not Reported<7%Not Specified
Inter-run Accuracy (%) 4.0 - 7.0%Not ReportedNot ReportedNot Specified
Sample Preparation Protein Precipitation & Column SwitchingProtein PrecipitationProtein Precipitation & Online SPENot Specified
Ionization Mode ESI+ESI+ESI+Not Specified

Experimental Protocols

A generalized workflow for the quantification of rapamycin using LC-MS/MS with this compound as an internal standard is presented below. Specific parameters may vary between laboratories and should be optimized accordingly.

Rapamycin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Whole Blood Sample Collection Add_IS Add this compound Internal Standard Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol (B129727)/Zinc Sulfate) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Injection onto LC System Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation (e.g., C18 column) Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI+) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Peak_Integration Peak Integration (Rapamycin & this compound) Mass_Analysis->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 2: General experimental workflow for rapamycin quantification by LC-MS/MS.

Detailed Methodologies

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of whole blood, add a precipitating solution containing the internal standard, this compound.[6] A common precipitating agent is a mixture of methanol and zinc sulfate.[9]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[6]

2. Liquid Chromatography

  • Column: A reversed-phase C18 or C8 column is typically used for the chromatographic separation.[8][9]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid) is commonly employed.[8][9]

  • Flow Rate: The flow rate is optimized based on the column dimensions and desired separation.

  • Injection Volume: A small volume of the prepared sample (e.g., 20 µL) is injected.[8]

3. Mass Spectrometry

  • Ionization: Positive ion electrospray ionization (ESI+) is the most common ionization technique for rapamycin analysis.[6][8]

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both rapamycin and this compound. For example, a common transition for rapamycin is m/z 931.5 > 864.5.[9] The corresponding transition for this compound would be shifted by the mass of the deuterium (B1214612) labels.

Conclusion

The accurate quantification of rapamycin is critical for effective therapeutic drug monitoring and research applications. LC-MS/MS methods, particularly those employing a stable isotope-labeled internal standard like this compound, offer the highest degree of accuracy and precision. While inter-laboratory variability exists, adherence to well-validated and standardized protocols can minimize these discrepancies. This guide provides a comparative overview of existing methodologies and a framework for establishing a robust rapamycin quantification assay in a research or clinical laboratory setting. Regular participation in proficiency testing programs is also recommended to ensure ongoing quality and comparability of results.[10]

References

A Comparative Guide to Rapamycin-d3 and C13-Labeled Rapamycin as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of immunosuppressants like rapamycin (B549165) (sirolimus) is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, largely due to its high sensitivity and specificity. The use of a stable isotope-labeled (SIL) internal standard is crucial for achieving reliable and reproducible results by correcting for variability during sample preparation and analysis.

This guide provides an objective comparison of two common types of SIL internal standards for rapamycin: deuterated rapamycin (Rapamycin-d3) and carbon-13-labeled rapamycin. While both are designed to mimic the behavior of the unlabeled analyte, subtle but significant differences in their physicochemical properties can influence assay performance.

Key Performance Differences: A Theoretical Overview

The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery.[1] Herein lies the primary distinction between deuterated and ¹³C-labeled standards.

  • Chromatographic Co-elution and the Isotope Effect: Deuterated standards, where hydrogen atoms are replaced by deuterium (B1214612) (²H), can sometimes exhibit a chromatographic shift, causing them to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[2] This phenomenon, known as the "isotope effect," is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[1] This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.[2] In contrast, ¹³C-labeled standards, where ¹²C atoms are replaced by the heavier ¹³C isotope, have physicochemical properties that are virtually identical to the native analyte, resulting in near-perfect co-elution.[1][3]

  • Isotopic Stability: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can sometimes be susceptible to back-exchange with protons from the sample matrix or solvent, especially under acidic or basic conditions.[4] This can compromise the accuracy of the results. ¹³C labels are integrated into the carbon backbone of the molecule and are not susceptible to this exchange, offering greater isotopic stability.[4]

Quantitative Data Summary

It is important to note that the data presented below is collated from separate studies and is not the result of a direct head-to-head comparison.

Table 1: Performance Data for Sirolimus Quantification using a Deuterated Internal Standard (this compound)

ParameterPerformanceSource
Linearity 1.0 - 50.0 ng/mL[5]
Precision (CV%) Intra-day: < 14.2% Inter-day: < 10.5%[6]
Accuracy (% Bias) Intra-day: 94.2% - 95.9% Inter-day: 94.8% - 101.3%[6]
Matrix Effect Ion enhancement observed, but compensated for by the internal standard.[5]

Data derived from studies using this compound or similar deuterated standards. Performance can vary based on the specific laboratory, instrumentation, and protocol.

Table 2: Performance Data for Sirolimus Quantification using a ¹³C-labeled Internal Standard (Sirolimus-¹³C,d3)

ParameterPerformanceSource
Linearity Not explicitly stated, but method validated.[7]
Precision (CV%) Within-day: <10% Between-day: <8%[7]
Accuracy (% Bias) Median Accuracy: 12.2%[7]
Matrix Effect No matrix effects were observed.[7]

Data from Valbuena et al. (2016), which utilized a mixed isotopically labeled internal standard (SIR-¹³C,d3). This is presented as the closest available data for a ¹³C-labeled standard.

Experimental Protocols

The following are generalized experimental protocols for the quantification of sirolimus in whole blood using LC-MS/MS with either a deuterated or ¹³C-labeled internal standard.

1. Sample Preparation (Protein Precipitation)

This is a common and straightforward method for extracting sirolimus from whole blood.

  • Pipette 100 µL of calibrator, quality control, or patient whole blood sample into a microcentrifuge tube.

  • Add 500 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1M zinc sulfate) that includes the internal standard (this compound or ¹³C-labeled rapamycin) at a known concentration.[5]

  • Vortex the mixture vigorously for at least 10 seconds to ensure complete protein precipitation and mixing.

  • Incubate the mixture at room temperature for 10 minutes.[5]

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean injection vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used (e.g., Phenomenex Kinetex 2.6 µm XB-C18 or Waters Symmetry C18).[7][8]

    • Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water.[8]

    • Mobile Phase B: 2 mM ammonium acetate and 0.1% formic acid in methanol.[8]

    • Gradient: A linear gradient from a lower to a higher percentage of the organic phase (Mobile Phase B) is used to elute the analytes.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Column Temperature: Often elevated (e.g., 50-65°C) to improve peak shape and reduce run time.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Sirolimus: m/z 931.7 → 864.6 (Ammonium adduct)[9]

      • This compound: m/z 934.7 → 864.6 (Ammonium adduct)

      • ¹³C-labeled Rapamycin: The specific transition will depend on the number and position of the ¹³C atoms. For Sirolimus-¹³C,d3, the precursor ion would be different, while the product ion may be the same.

  • Quantification: The concentration of sirolimus is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_output Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 PI3K_Akt->mTORC1 mTORC2 mTORC2 PI3K_Akt->mTORC2 Protein_Synthesis Protein Synthesis (p70S6K, 4E-BP1) mTORC1->Protein_Synthesis + Autophagy Autophagy mTORC1->Autophagy - mTORC2->PI3K_Akt + Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton + Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth + Rapamycin Rapamycin + FKBP12 Rapamycin->mTORC1 Inhibition

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

LCMS_Workflow Sample Whole Blood Sample (Calibrator, QC, or Patient) Spike Spike with Internal Standard (this compound or 13C-Rapamycin) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile/ZnSO4) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection LC-MS/MS Injection Supernatant->LC_Injection Chromatography Chromatographic Separation (C18 Reversed-Phase) LC_Injection->Chromatography Detection Mass Spectrometric Detection (Positive ESI, MRM) Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A typical workflow for LC-MS/MS quantification of rapamycin.

Conclusion and Recommendation

The selection of an internal standard is a critical determinant of data quality in the quantitative LC-MS/MS analysis of rapamycin. While deuterated standards like this compound are widely used and can provide acceptable performance, they are susceptible to inherent limitations, including potential chromatographic shifts and, in some cases, isotopic instability.[2]

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability, ¹³C-labeled internal standards are unequivocally the superior choice from a theoretical standpoint.[3] They offer better co-elution with the analyte, minimizing the risk of differential matrix effects, and are isotopically stable.[2][4] The available data on a mixed ¹³C,d-labeled standard for sirolimus shows excellent precision.[7]

While the initial cost of a ¹³C-labeled standard may be higher, this investment can be offset by the reduced time spent on method development and troubleshooting, and increased confidence in the final analytical results. For the most demanding applications and for developing the most robust and reliable quantitative assays for rapamycin, the use of a ¹³C-labeled standard is highly recommended.

References

Comparative Guide to Rapamycin-d3 Standards for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Rapamycin-d3 standards. The objective is to assist researchers in selecting the most suitable standard for their specific analytical and research needs by comparing key quality attributes based on publicly available Certificate of Analysis (CoA) data and outlining standardized experimental protocols for performance verification.

Introduction to this compound

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It is a key inhibitor of the mammalian target of rapamycin (mTOR), a central kinase in cellular signaling pathways that regulate cell growth, proliferation, and metabolism.[1][2][3][4][5] this compound is a deuterated analog of rapamycin, commonly used as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of rapamycin levels in biological matrices.[6][7] The stability and purity of the deuterated standard are critical for the reliability and accuracy of such assays.

Comparison of this compound Standards

The following table summarizes the key quality attributes of this compound standards from various suppliers based on their publicly available product information and Certificates of Analysis.

SupplierProduct NumberPurity SpecificationDeuterated FormsFormulationStorage Conditions
Cayman Chemical10007975≥98%≥98% (d1-d3)A solution in ethanol-20°C
MedChemExpressHY-13333SNot specifiedNot specifiedSolidPowder -20°C (3 years); In solvent -80°C (6 months)
Cambridge Isotope LabsDLM-922098%98% (d3)Neat solidFreezer (-20°C), Protect from light
Acanthus ResearchRAP-09-002<1% d0Not specifiedSolidNot specified
LGC StandardsTRC-R182005-10MGNot specifiedNot specifiedSolidNot specified

Experimental Protocols for Performance Evaluation

To ensure the suitability of a this compound standard for its intended application, researchers should perform their own performance verification. Below are detailed protocols for key experiments.

Purity and Identity Confirmation by LC-MS

Objective: To confirm the chemical identity and assess the purity of the this compound standard.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1 µg/mL with the mobile phase.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization (ESI) in positive mode.

    • Monitored Transitions: Monitor the parent ion and major fragment ions of this compound (e.g., m/z 917.6 -> 864.5).

  • Data Analysis:

    • Confirm the retention time of the major peak corresponds to that of Rapamycin.

    • Analyze the mass spectrum to confirm the presence of the deuterated parent ion.

    • Calculate the purity by dividing the peak area of the this compound by the total peak area of all detected peaks.

Isotopic Purity Assessment

Objective: To determine the percentage of the d3-labeled compound and the presence of lower deuterated (d1, d2) or non-deuterated (d0) forms.

Methodology:

  • Sample Analysis:

    • Infuse a diluted solution of the this compound standard directly into the mass spectrometer or use the LC-MS method described above.

  • MS Data Acquisition:

    • Acquire high-resolution mass spectra of the molecular ion region.

  • Data Analysis:

    • Determine the peak areas for the monoisotopic masses corresponding to the d0, d1, d2, and d3 forms of rapamycin.

    • Calculate the isotopic purity as the percentage of the d3 peak area relative to the sum of all isotopic peak areas.

Visualizing Key Concepts

Rapamycin's Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell metabolism, growth, and proliferation.[1][2] Understanding this pathway is essential for researchers working with rapamycin and its analogs.

mTOR_Pathway cluster_rapamycin Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin This compound (Internal Standard) FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibits Comparison_Workflow Start Procure this compound Standards from Multiple Suppliers CoA_Review Review Certificate of Analysis Data Start->CoA_Review Purity_Test Purity & Identity Confirmation (LC-MS) CoA_Review->Purity_Test Isotopic_Test Isotopic Purity Assessment (MS) Purity_Test->Isotopic_Test Quant_Test Quantitative Performance in Spiked Matrix Isotopic_Test->Quant_Test Data_Analysis Comparative Data Analysis Quant_Test->Data_Analysis Selection Select Optimal Standard Data_Analysis->Selection

References

The Gold Standard in Regulated Bioanalysis: A Performance Comparison of Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensuring data integrity and regulatory compliance. This guide provides an objective comparison of the performance characteristics of Rapamycin-d3, a deuterated internal standard, against common analog internal standards used in the bioanalysis of Rapamycin (B549165) (also known as Sirolimus). Supported by experimental data, this document demonstrates the superior performance of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting the variability inherent in the analytical process, including sample extraction, matrix effects, and instrument response.[1] An ideal IS should mimic the physicochemical properties of the analyte to ensure it tracks consistently throughout the entire analytical procedure.[1][2] Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard because their chemical and physical properties are nearly identical to the analyte, Rapamycin.[3][4] This near-identical behavior allows for more effective compensation for analytical variability, leading to enhanced accuracy and precision.[4]

This guide delves into a data-driven comparison of this compound against alternative analog internal standards, such as desmethoxy-rapamycin and ascomycin.

Performance Under the Microscope: this compound vs. Analog Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, experiencing the same ionization suppression or enhancement in the mass spectrometer.[5] This co-elution is critical for accurately compensating for matrix effects, which are a significant source of variability in bioanalytical methods.[5] Structural analogs, while similar, may have different retention times and ionization efficiencies, leading to less reliable correction.[2]

The following tables summarize the performance characteristics of this compound compared to analog internal standards, based on data from comparative studies.

Table 1: Performance Comparison of Internal Standards for Rapamycin Bioanalysis

Performance ParameterThis compound (Deuterated IS)Analog IS (e.g., Desmethoxy-rapamycin)Rationale for Superiority of this compound
Matrix Effect Compensation HighModerate to LowCo-elution with Rapamycin allows for effective tracking and correction of matrix-induced ionization variability.[5]
Accuracy & Precision ExcellentGood to ModerateNear-identical physicochemical properties result in better correction for extraction and analytical variability, leading to lower bias and imprecision.[3]
Regulatory Acceptance Highly PreferredAcceptable, but may require more extensive validationRegulatory bodies like the EMA have noted a high prevalence of SIL-IS in submissions, indicating a preference.[5]
Cost HigherLowerThe synthesis of deuterated standards is more complex and expensive.

Table 2: Linearity and Sensitivity

ParameterThis compound as ISAnalog IS as IS
Linear Range 0.5 - 50.0 ng/mL0.5 - 50.0 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL

Data is representative and may vary based on specific assay conditions.

Table 3: Accuracy and Precision

A study directly comparing an isotopically labeled internal standard for Sirolimus (SIR-¹³C,D₃) with an analog internal standard (ANIS) demonstrated comparable within-day and between-day imprecision. However, other studies have highlighted that deuterated standards can lead to lower inter-patient assay imprecision.[2]

QC LevelParameterWith Isotopically Labeled IS (SIR-¹³C,D₃)With Analog IS (ANIS)
Low Within-day Imprecision (%CV) < 10%< 10%
Between-day Imprecision (%CV) < 8%< 8%
Trueness (%) 91% - 110%91% - 110%
Medium Within-day Imprecision (%CV) < 10%< 10%
Between-day Imprecision (%CV) < 8%< 8%
Trueness (%) 91% - 110%91% - 110%
High Within-day Imprecision (%CV) < 10%< 10%
Between-day Imprecision (%CV) < 8%< 8%
Trueness (%) 91% - 110%91% - 110%
Median Accuracy (%) 12.2%11.4%

Adapted from Valbuena et al., 2016.

Table 4: Matrix Effect and Recovery

While specific comparative data for matrix effect and recovery for this compound versus an analog IS was not available in a single study, the fundamental principles suggest that a deuterated standard will better track the analyte's behavior. The acceptance criterion for the coefficient of variation (CV%) of the IS-normalized matrix factor across different matrix sources is typically ≤15%.[1] It is expected that a deuterated IS would more consistently meet this criterion.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for the quantification of Rapamycin in a biological matrix using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This method is commonly used for its simplicity and speed.

  • To 100 µL of whole blood sample, add 200 µL of a precipitating solution (e.g., methanol (B129727) or acetonitrile) containing this compound at a known concentration (e.g., 15 ng/mL).[6]

  • Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.[6]

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of Rapamycin.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is typically used with:

    • Mobile Phase A: Water with 0.1% formic acid and 0.05 mM ammonium (B1175870) acetate.[6]

    • Mobile Phase B: Methanol with 0.1% formic acid and 0.05 mM ammonium acetate.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 50°C.[6]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Rapamycin transition: m/z 931.7 → 864.6.[6]

    • This compound transition: m/z 934.7 → 864.6.[6]

Data Analysis and Validation
  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Rapamycin to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).[3]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The IS-normalized matrix factor should be consistent across different sources of the matrix.[1]

Visualizing the Science

To better understand the context of Rapamycin's mechanism and the bioanalytical workflow, the following diagrams are provided.

mTOR_Signaling_Pathway Growth Factors Growth Factors PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy Rapamycin-FKBP12 Rapamycin-FKBP12 Rapamycin-FKBP12->mTORC1

Caption: The mTOR signaling pathway, a central regulator of cell growth and metabolism, is inhibited by the Rapamycin-FKBP12 complex.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Add IS Add IS Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LC Separation LC Separation Supernatant->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Acquisition Data Acquisition MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Report Report Quantification->Report

Caption: A typical bioanalytical workflow for Rapamycin using an internal standard and LC-MS/MS.

Conclusion

The selection of an internal standard is a critical decision in regulated bioanalysis that directly impacts the quality and reliability of the data. The experimental evidence strongly supports the use of a deuterated internal standard, such as this compound, for the quantification of Rapamycin. Its near-identical physicochemical properties to the analyte allow for superior compensation of matrix effects and other analytical variabilities, resulting in enhanced accuracy and precision. While analog internal standards can be a cost-effective alternative, the use of this compound is the recommended best practice for achieving the highest level of data integrity in regulated bioanalytical studies.

References

Safety Operating Guide

Proper Disposal of Rapamycin-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of Rapamycin-d3, a deuterated analog of the immunosuppressant drug Rapamycin (B549165). Adherence to these procedures is vital for personnel safety and environmental protection.

Rapamycin and its deuterated forms are potent compounds that require careful handling throughout their lifecycle, including disposal.[1][2] Improper disposal can pose risks to human health and the environment.[3] These guidelines are based on information from safety data sheets and environmental health and safety documents.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Given that Rapamycin is suspected of causing cancer and may damage fertility or an unborn child, stringent safety measures are necessary.

Personal Protective Equipment (PPE)
Gloves
Eye Protection
Lab Coat
Respiratory Protection

All handling and preparation for disposal of this compound, particularly in its powdered form, should be conducted in a designated area with proper ventilation, such as a chemical fume hood or a biological safety cabinet, to avoid the generation and inhalation of dust.[2][4]

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials must be treated as hazardous waste.[1][2] Do not dispose of this chemical down the sink, in regular trash containers, or by flushing it in a toilet.[1][2]

Disposal of Unused or Expired this compound
  • Container Preparation : Obtain a designated hazardous chemical waste container, often a 5-gallon white pail, from your institution's Environmental Health & Safety (EHS) department.[1][2]

  • Labeling : Ensure the container is clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound".

  • Transfer : Carefully transfer the unused or expired this compound into the designated waste container. If it is in a powdered form, take care to avoid creating dust.[3]

  • Storage : Keep the waste container tightly closed except when actively adding waste.[1] Store it in a secure, designated area within the laboratory.

  • Collection : Contact your EHS department to arrange for the collection and disposal of the hazardous waste.[1][2]

Disposal of Contaminated Labware and Materials

This category includes items such as gloves, pipette tips, vials, and any other materials that have come into direct contact with this compound.

  • Segregation : All items contaminated with this compound should be segregated from regular laboratory trash.

  • Waste Container : Place all contaminated solid waste into the designated 5-gallon white pail for hazardous chemical waste.[1][2]

  • Sharps : Any contaminated needles or syringes must be disposed of in a specifically labeled sharps container.[1][2]

Disposal of Empty Stock Vials and Reagent Bottles
  • Triple Rinse : Empty stock vials and reagent bottles should be triple-rinsed with a suitable solvent, such as copious amounts of water.[1][2]

  • Label Defacement : The original label on the container must be defaced using a black marker or by scraping it off.[1][2]

  • Final Disposal : After rinsing and defacing the label, the container can typically be placed in a cardboard box for disposal with other clean lab glass.[1][2] However, confirm this final step with your institutional guidelines.

Emergency Spill Procedures

In the event of a spill of powdered this compound:

  • Evacuate and Secure : If the spill is large, evacuate the immediate area and post warnings to prevent others from entering.[1]

  • Personal Protection : Before cleaning, ensure you are wearing the appropriate PPE.

  • Containment : For powdered spills, carefully sweep to avoid generating dust.[1][3] Alternatively, wet the powder with a suitable solvent or use moist sorbent pads before wiping with a dry cloth.[1]

  • Cleanup : Place all cleanup materials into the designated hazardous waste container.

  • Decontamination : Clean the spill area with soap and water, followed by a thorough rinse.[2]

  • Reporting : Report the spill to your laboratory supervisor and EHS department.

Disposal of Animal Waste

For researchers working with animals administered this compound, specific procedures for waste disposal are required.

  • Bedding and Waste : Animal bedding and waste should be bagged, and the sealed bag placed in a secondary container.[5] Depending on institutional policy, this may be disposed of in the regular trash or require incineration.

  • Carcasses : Animal carcasses should be collected by the EHS department for incineration.[5]

  • Unconsumed Food and Water : Any food or water containing this compound that was not consumed by the animals must be collected, labeled, and disposed of as a hazardous material.[1][2]

Logical Workflow for this compound Disposal

G cluster_prep Preparation cluster_disposal Disposal Path cluster_action Action cluster_final Final Steps A Identify this compound Waste B Wear Appropriate PPE A->B C Prepare Labeled Hazardous Waste Container B->C D Unused/Expired Chemical C->D E Contaminated Labware (Gloves, Vials) C->E F Contaminated Sharps C->F G Empty Stock Vials C->G H Place in Hazardous Waste Container D->H E->H I Place in Sharps Container F->I J Triple Rinse, Deface Label, Dispose as Clean Glass G->J K Store Waste Securely H->K I->K L Contact EHS for Pickup K->L

Caption: A workflow diagram illustrating the decision-making and steps for the proper disposal of different types of this compound waste.

Signaling Pathway Context: mTOR Inhibition by Rapamycin

While not directly related to disposal, understanding the mechanism of action of Rapamycin underscores its potency and the need for careful handling. Rapamycin exerts its immunosuppressive and cytostatic effects by inhibiting the mammalian target of rapamycin (mTOR).[6][5]

mTOR_Pathway Rapamycin Rapamycin Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 inhibits Downstream Inhibition of Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Effect Decreased Cell Growth, Proliferation, and Protein Synthesis Downstream->Effect

Caption: A simplified diagram showing how Rapamycin binds to FKBP12 to form a complex that inhibits the mTORC1 signaling pathway.

Disclaimer: These guidelines are intended for informational purposes. Always consult your institution's specific Environmental Health & Safety (EHS) protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.[3][4] Disposal procedures must always be in compliance with federal, state, and local regulations.[4][7]

References

Essential Safety and Operational Protocols for Handling Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Rapamycin-d3. It is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment that should be conducted prior to beginning any work with this compound.

This compound, a deuterated form of the potent immunosuppressant and mTOR inhibitor, requires careful handling to minimize exposure and ensure a safe laboratory environment. Although specific quantitative safety data for this compound is not extensively available, the following guidelines are based on best practices for handling potent pharmaceutical compounds and the known properties of Rapamycin (Sirolimus).

Potential Hazards

Rapamycin is classified as a hazardous drug. Potential hazards include:

  • Suspected of causing genetic defects.[1]

  • Suspected of damaging fertility or the unborn child.[1]

  • Causes damage to organs through prolonged or repeated exposure.[1]

  • May be harmful if inhaled, ingested, or absorbed through the skin.[2]

  • As a powder, it can form combustible dust concentrations in the air.[3]

Occupational Exposure Limit (OEL)

While a universally mandated Occupational Exposure Limit (OEL) for this compound has not been established, an OEL for Sirolimus (Rapamycin) has been reported as a Time-Weighted Average (TWA) of 0.2 micrograms/m³.[4] This value should be used as a guide for implementing control measures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical. The following table summarizes the recommended PPE for handling this compound.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Work (Solutions) - Safety glasses with side shields or safety goggles- Laboratory coat- Closed-toe shoes- Double nitrile gloves
Handling of Powders/Solids (e.g., weighing) - Full-face respirator with N100 or P3 filter cartridges- Chemical-resistant coveralls or suit- Double-gloving (nitrile)- Shoe covers- Head covering
Handling of Solutions - Chemical splash goggles or a face shield over safety glasses- Nitrile gloves (double-gloved)- Chemical-resistant apron over a lab coat- Elbow-length gloves for larger volumes
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)

Glove Selection and Breakthrough Times:

  • Nitrile Gloves: Generally recommended for handling Rapamycin and for incidental splash protection against many chemicals.[5] For ethanol (B145695), nitrile gloves are rated as providing excellent resistance.[6] For DMSO, natural rubber gloves (15-18 mil) are recommended for extended contact, while double-gloving with 8 mil nitrile gloves is an option for incidental contact.[6] It is crucial to change gloves immediately after any contact with the chemical.

  • Double Gloving: Recommended for all handling procedures to provide an additional layer of protection.[5][7]

Always consult the glove manufacturer's specific chemical resistance data for the solvents being used.

Engineering Controls

  • Handling Powder: All work with this compound powder, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood or a biological safety cabinet.[5][7]

  • Handling Solutions: Work with solutions should also be performed within a fume hood or biological safety cabinet, especially if there is a risk of generating aerosols.[5]

  • Ventilation: Ensure good general laboratory ventilation.[2]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.

1. Preparation and Pre-weighing:

  • Don all required PPE for handling potent powders (see table above).
  • Designate a specific area within the chemical fume hood for this procedure.
  • Place a plastic-backed absorbent pad on the work surface.[7]
  • Pre-weigh a clean, dry vial with a screw cap on a balance located near, but not inside, the fume hood. Record the weight.

2. Weighing this compound:

  • Move the vial into the fume hood.
  • Carefully transfer the desired amount of this compound powder into the pre-weighed vial using a clean spatula.
  • Keep the stock container of this compound closed when not in use.
  • Securely cap the vial containing the this compound.
  • Decontaminate the exterior of the vial with a suitable cleaning agent (e.g., 70% ethanol).
  • Transfer the sealed vial back to the balance and re-weigh it to determine the exact mass of the powder.

3. Dissolving the Powder:

  • Return the vial to the fume hood.
  • Slowly add the desired solvent (e.g., ethanol or DMSO) to the vial to avoid splashing.
  • Cap the vial and mix gently by inversion or vortexing until the powder is completely dissolved.
  • The resulting stock solution should be clearly labeled with the compound name, concentration, solvent, date of preparation, and your initials.

4. Post-Procedure Decontamination and Waste Disposal:

  • Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
  • Dispose of the absorbent pad and any contaminated disposable items (e.g., weigh paper, pipette tips) as hazardous waste.
  • Doff PPE in the correct order to avoid cross-contamination and dispose of single-use items as hazardous waste.
  • Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plans

Spill Response
  • Minor Spill (Powder):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with moist absorbent pads to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Minor Spill (Solution):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a suitable absorbent material.

    • Place the contaminated absorbent into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent others from entering the area.

Waste Disposal
  • Contaminated Materials: All items contaminated with this compound, including gloves, lab coats, absorbent pads, pipette tips, and vials, must be disposed of as hazardous chemical waste.[7] These should be collected in a designated, sealed hazardous waste container.[7]

  • Unused Product: Unused this compound (powder or solution) must be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash.[7]

  • Empty Containers: Empty stock vials should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label before disposing of the rinsed container in accordance with institutional guidelines.[7]

Visual Workflow Diagrams

Rapamycin_d3_Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Area in Fume Hood prep_ppe->prep_area weigh Weigh Powder prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate waste Segregate & Dispose of Hazardous Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands doff_ppe->wash Rapamycin_d3_Disposal_Plan Figure 2: Disposal Plan for this compound Contaminated Items cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Tubes, Wipes) hw_container Labeled Hazardous Waste Container (Solid) solid_waste->hw_container liquid_waste Unused Solutions & Rinsates hw_liquid_container Labeled Hazardous Waste Container (Liquid) liquid_waste->hw_liquid_container sharps_waste Contaminated Sharps (Needles, Syringes) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety hw_container->ehs_pickup hw_liquid_container->ehs_pickup sharps_container->ehs_pickup

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。